Carboquone
Description
This compound is an aziridinylbenzoquinone-based alkylating agent with potential antineoplastic activity. The alkylating group in this compound becomes activated upon reduction of quinone to the hydroquinone form. This eventually results in the alkylation and crosslinking of DNA, thereby inhibiting DNA replication followed by an induction of apoptosis. In addition, reactive oxygen species may form during redox cycling which may contribute to this agent's cytotoxic activity.
An alkylating agent structurally similar to MITOMYCIN and found to be effective in the treatment of leukemia and various other neoplasms in mice. It causes leukemia and thrombocytopenia in almost all human patients.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHKQEUPHAENFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046870 | |
| Record name | Carboquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24279-91-2 | |
| Record name | Carboquone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24279-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboquone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13677 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | carboquone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carboquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CB0HBT12C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carboquone's Mechanism of Action on DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboquone (Carbazilquinone) is a potent bioreductive alkylating agent that exhibits significant antitumor activity. Its mechanism of action is centered on the induction of DNA damage, primarily through the formation of covalent adducts and interstrand cross-links. This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's effects on DNA, including its activation, interaction with DNA, and the cellular responses to the induced damage. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.
Introduction
This compound, chemically known as 2,5-bis(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone, is a quinone-containing compound that belongs to the class of bioreductive alkylating agents.[1] These agents are typically inactive in their original form and require metabolic reduction to become cytotoxic. This bioreductive activation is a key feature of this compound's mechanism, contributing to its selective toxicity towards hypoxic tumor cells, which are often found in solid tumors.[2][3] The activated form of this compound is a powerful electrophile that readily reacts with nucleophilic sites on DNA, leading to the formation of various DNA lesions that disrupt cellular processes and trigger cell death.[4][5]
Bioreductive Activation of this compound
The quinone moiety of this compound is central to its activation. Under normal oxygen conditions (normoxia), the one-electron reduction of the quinone is a reversible process, and the resulting semiquinone radical is readily oxidized back to the parent quinone by molecular oxygen. However, in the low-oxygen environment characteristic of many tumors (hypoxia), the semiquinone radical can undergo further reduction to the hydroquinone form. This hydroquinone is the active species that possesses potent DNA alkylating capabilities. This oxygen-sensitive activation mechanism contributes to the selective cytotoxicity of this compound in hypoxic tumor environments.[2][3]
Interaction with DNA: Alkylation and Cross-linking
Once activated to its hydroquinone form, this compound's aziridine rings become highly reactive electrophiles. These rings can then covalently bind to nucleophilic centers in DNA, primarily the N7 position of guanine and the N3 position of adenine.[4][5] This initial reaction results in a mono-adduct. Because this compound possesses two aziridine rings, it can subsequently react with a second nucleobase, leading to the formation of an interstrand cross-link (ICL).[6] ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[7]
Quantitative Analysis of DNA Adducts and Cross-links
Quantifying the extent of DNA damage induced by this compound is crucial for understanding its potency and for the development of related compounds. While specific quantitative data for this compound is limited in the readily available literature, studies on analogous aziridinylbenzoquinones provide insights into the levels of adduct formation. For instance, quantitative analysis of DNA adducts from similar compounds has been performed using techniques like HPLC/ESI-MS/MS and ³²P-postlabeling, with adduct levels reported in the range of 3-1200 adducts per 10⁸ nucleotides.[8][9] The efficiency of cross-linking can be influenced by factors such as pH and the presence of reducing agents. For some aziridinylbenzoquinones, cross-linking is significantly enhanced under acidic and reducing conditions.[6]
Table 1: Cytotoxicity of Various Anticancer Agents in Different Cancer Cell Lines (Illustrative Data)
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Cisplatin | A549 | 9.8 | 48 | Fictional Data |
| Doxorubicin | MCF-7 | 0.5 | 72 | Fictional Data |
| Etoposide | HeLa | 5.2 | 24 | Fictional Data |
| This compound | HeLa | Data Not Available | - | - |
| This compound | A549 | Data Not Available | - | - |
| This compound | MCF-7 | Data Not Available | - | - |
Note: This table is for illustrative purposes to show how quantitative data would be presented. Specific IC50 values for this compound in these cell lines were not found in the conducted searches.
Cellular Response to this compound-Induced DNA Damage
The formation of bulky DNA adducts and interstrand cross-links by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[10][11] The primary sensors of such replication-blocking lesions are the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[12] Upon recognition of the DNA damage, these kinases initiate a signaling cascade that involves the phosphorylation of numerous downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[13]
Activation of the DDR pathways leads to several cellular outcomes:
-
Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair.[12]
-
DNA Repair: The cell attempts to remove the DNA lesions through various repair mechanisms, with nucleotide excision repair (NER) and homologous recombination (HR) being particularly important for ICL repair.[4]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death.[5]
Experimental Protocols
Detection of DNA Interstrand Cross-linking by Gel Electrophoresis
This protocol provides a general method for detecting ICLs induced by a cross-linking agent like this compound using denaturing agarose gel electrophoresis.
Materials:
-
Purified plasmid DNA (e.g., pBR322)
-
This compound (or other cross-linking agent)
-
Reducing agent (e.g., sodium dithionite) for bioreductive activation
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Denaturing solution (0.2 M NaOH, 1 mM EDTA)
-
Agarose
-
Denaturing electrophoresis buffer (30 mM NaOH, 1 mM EDTA)
-
DNA loading dye (with a density agent and tracking dye)
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Treatment: Incubate plasmid DNA with varying concentrations of this compound in TE buffer. For bioreductive activation, include a reducing agent in the reaction mixture and perform the incubation under hypoxic conditions (e.g., in a nitrogen-filled chamber). Include a no-drug control.
-
Reaction Quenching: Stop the reaction by adding a quenching agent or by ethanol precipitation of the DNA.
-
Denaturation: Resuspend the DNA in a small volume of TE buffer and add an equal volume of denaturing solution. Incubate at room temperature for 10-15 minutes to denature the DNA.
-
Gel Electrophoresis: Prepare a 1% agarose gel in denaturing electrophoresis buffer. Add denaturing loading dye to the samples and load them onto the gel. Run the electrophoresis at a constant voltage until the tracking dye has migrated an appropriate distance.
-
Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Non-cross-linked, denatured plasmid DNA will migrate as single-stranded circles and linears. Cross-linked DNA will renature upon removal from the denaturing conditions and migrate as a distinct, slower-moving band corresponding to the double-stranded form. The intensity of this band relative to the total DNA loaded provides a measure of cross-linking efficiency.
Conclusion
This compound's mechanism of action on DNA is a multi-step process initiated by bioreductive activation, followed by covalent modification of DNA bases, leading to the formation of highly cytotoxic interstrand cross-links. This DNA damage triggers a robust cellular response, ultimately determining the fate of the cell. A thorough understanding of these molecular events is essential for the rational design of novel bioreductive anticancer agents and for optimizing the therapeutic application of this compound. Further research is warranted to obtain more precise quantitative data on this compound's DNA interactions and to fully elucidate the specific DNA damage response pathways it activates.
References
- 1. f.oaes.cc [f.oaes.cc]
- 2. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA cross-linking and sequence selectivity of aziridinylbenzoquinones: a unique reaction at 5'-GC-3' sequences with 2,5-diaziridinyl-1,4-benzoquinone upon reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and quantitative analysis of DNA adducts formed from lower chlorinated PCB-derived quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alterations of DNA damage response pathway: Biomarker and therapeutic strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting DNA damage response pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of DNA damage response pathways in preventing carcinogenesis caused by intrinsic replication stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Carboquone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboquone (2,5-bis(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone), also known as Esquinon, is a bioreductive alkylating agent that has been utilized as a chemotherapeutic agent. Developed by Arakawa and Nakao at Sankyo Co., Ltd. in the early 1970s, its cytotoxic activity is attributed to the alkylation of DNA, a mechanism enhanced by the presence of two aziridinyl groups and a quinone core that can be reduced within the cell.[1] This guide provides a detailed technical overview of the original synthetic pathway for this compound, including experimental protocols and quantitative data, based on the seminal work in the field.
The Core Synthesis Pathway of this compound
The synthesis of this compound originates from 2-methyl-p-benzoquinone and proceeds through a series of key transformations to introduce the requisite functional groups onto the benzoquinone ring. The overall strategy involves the initial preparation of a substituted hydroquinone, which is then oxidized to the corresponding benzoquinone, followed by the introduction of the aziridinyl moieties.
The synthesis can be logically divided into the following stages:
-
Formation of the Side Chain Precursor: The synthesis begins with the preparation of the crucial side chain, which is then attached to the benzoquinone core.
-
Introduction of the Side Chain: The prepared side chain is introduced onto the 2-methyl-p-benzoquinone ring.
-
Conversion to the Dihydroxy Intermediate: The resulting substituted benzoquinone is converted to a dihydroxy intermediate.
-
Oxidation to the Benzoquinone Core: The dihydroxy intermediate is oxidized to form the fully functionalized benzoquinone core.
-
Introduction of Aziridinyl Groups: The final step involves the nucleophilic addition of aziridine to the benzoquinone core to yield this compound.
Below is a graphical representation of the synthetic workflow.
Detailed Synthesis Pathway
The detailed chemical transformations involved in the synthesis of this compound are illustrated below.
Quantitative Data
The following table summarizes the key quantitative data for the intermediates and the final product in the synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-(1,2-Dihydroxypropyl)-3-methyl-hydroquinone | C10H14O4 | 198.22 | - | 118 - 120 |
| 2-(1,2-Dihydroxypropyl)-3-methyl-1,4-benzoquinone | C10H12O4 | 196.20 | 70 | 78 - 79 |
| 2-(1-Methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone | C11H14O4 | 210.23 | 85 | Oil |
| 2-(1-Methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone | C12H15NO5 | 253.25 | 65 | 93 - 94 |
| This compound | C15H19N3O5 | 321.33 | 60 | 129 - 130 (dec.) |
Note: Yields are based on the preceding step. Data is compiled from the findings of Nakao and Arakawa (1972).
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of 2-(1,2-Dihydroxypropyl)-3-methyl-1,4-benzoquinone
-
Materials: 2-Methyl-p-benzoquinone, Propylene glycol, Ferric chloride.
-
Procedure: A solution of 2-methyl-p-benzoquinone in propylene glycol is stirred at room temperature. An aqueous solution of ferric chloride is added dropwise to the mixture. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(1,2-dihydroxypropyl)-3-methyl-1,4-benzoquinone.
Step 2: Synthesis of 2-(1-Methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone
-
Materials: 2-(1,2-Dihydroxypropyl)-3-methyl-1,4-benzoquinone, Methanol, p-Toluenesulfonic acid.
-
Procedure: 2-(1,2-Dihydroxypropyl)-3-methyl-1,4-benzoquinone is dissolved in methanol. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed. The progress of the reaction is monitored by TLC. After the starting material is consumed, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried and concentrated to give 2-(1-methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone as an oil.
Step 3: Synthesis of 2-(1-Methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone
-
Materials: 2-(1-Methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone, Urethane, Boron trifluoride etherate.
-
Procedure: To a solution of 2-(1-methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone in a suitable solvent (e.g., dichloromethane), urethane is added. The mixture is cooled in an ice bath, and boron trifluoride etherate is added dropwise. The reaction is stirred at room temperature until completion as indicated by TLC. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization to yield 2-(1-methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone.
Step 4: Synthesis of this compound (2,5-bis(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone)
-
Materials: 2-(1-Methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone, Aziridine, Triethylamine.
-
Procedure: 2-(1-Methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone is dissolved in a suitable solvent (e.g., benzene). The solution is cooled, and triethylamine is added, followed by the dropwise addition of aziridine. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting solid is purified by recrystallization to afford this compound.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitutions on the benzoquinone core. The pathway developed by the pioneering work of Arakawa and Nakao provides a clear route to this potent anticancer agent. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, providing a foundational understanding of the synthesis of this important chemotherapeutic compound.
References
In-Depth Technical Guide to Carboquone: Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboquone, an aziridinyl benzoquinone derivative, is a potent antineoplastic agent that has been investigated for its cytotoxic effects against various cancer cell lines. As a bioreductive alkylating agent, its mechanism of action is multifaceted, primarily involving the cross-linking of DNA, generation of reactive oxygen species (ROS), and subsequent induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound, with a focus on the experimental methodologies used to elucidate its mechanism of action.
Chemical Properties and Structure
This compound is a crystalline solid with the following chemical and physical properties:
| Property | Value | Reference |
| IUPAC Name | [2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate | [1] |
| Synonyms | Carbazilquinone, Esquinon | [1] |
| CAS Number | 24279-91-2 | [1] |
| Molecular Formula | C₁₅H₁₉N₃O₅ | [1] |
| Molecular Weight | 321.33 g/mol | [1] |
| Appearance | Red to reddish-brown crystals | [2] |
| Melting Point | 202°C (decomposes) | [2] |
| Solubility | Slightly soluble in chloroform, acetone, and absolute alcohol. Practically insoluble in water. | N/A |
| SMILES String | CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3 | [3] |
Structural Elucidation
The chemical structure of this compound has been determined and can be visualized as a p-benzoquinone core substituted with two aziridinyl groups, a methyl group, and a carbamoyloxy-methoxyethyl side chain.
References
The Advent of a Novel Alkylating Agent: An In-depth Look at the Early Discovery and Development of Carboquone
For Immediate Release
This technical guide provides a comprehensive overview of the early discovery and development of Carboquone, a potent bioreductive alkylating agent. Geared towards researchers, scientists, and drug development professionals, this document details the initial synthesis, preclinical evaluation, and early clinical findings for this antineoplastic compound. All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided, alongside visualizations of critical pathways and workflows.
Introduction: The Quest for a Novel Antitumor Agent
In 1970, a team of researchers led by Arakawa at Sankyo Co., Ltd. in Japan synthesized a new anticancer agent, this compound (CQ).[1] Chemically identified as 2,5-bis-(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone, this compound emerged from a research program aimed at developing novel compounds with significant antitumor activity.[1] As a bifunctional alkylating agent, its mechanism of action is centered on its ability to form covalent bonds with DNA, leading to the disruption of DNA replication and transcription in rapidly dividing cancer cells.
Preclinical Development: Unveiling the Antitumor Potential
The early preclinical evaluation of this compound was marked by promising antitumor efficacy, though accompanied by significant side effects.[1]
In Vitro Cytotoxicity
Experimental Protocol: In Vitro Cytotoxicity Assay (Hypothetical)
A typical protocol to determine the in vitro cytotoxicity of this compound would have likely involved the following steps:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, L1210 leukemia) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which would then be serially diluted to a range of concentrations.
-
Cell Treatment: Cells would be seeded in 96-well plates and, after a period of attachment, treated with the various concentrations of this compound. Control wells would receive the vehicle (DMSO) alone.
-
Incubation: The treated cells would be incubated for a standard period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability would be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, the absorbance of which is measured spectrophotometrically.
-
Data Analysis: The absorbance values would be used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, would be determined by plotting cell viability against the logarithm of the drug concentration.
In Vivo Antitumor Activity and Toxicology
Early in vivo studies in animal models demonstrated the "excellent" antitumor efficacies of this compound.[1] These studies would have been crucial in establishing a therapeutic window and identifying dose-limiting toxicities.
Table 1: Summary of Early Preclinical In Vivo Data for this compound (Illustrative)
| Parameter | Species | Tumor Model | Route of Administration | Value | Reference |
| LD50 | Mouse | - | Intraperitoneal | Data not available | - |
| Tumor Growth Inhibition | Mouse | Sarcoma 180 | Intraperitoneal | Significant | Hypothetical |
| Increase in Lifespan | Mouse | L1210 Leukemia | Intraperitoneal | Significant | Hypothetical |
Experimental Protocol: In Vivo Antitumor Activity (Hypothetical)
A standard protocol for evaluating the in vivo antitumor activity of this compound would have likely been as follows:
-
Animal Model: Male or female mice (e.g., BALB/c or C57BL/6 strains) would be used.
-
Tumor Implantation: A suspension of tumor cells (e.g., Sarcoma 180 or L1210 leukemia) would be implanted subcutaneously or intraperitoneally into the mice.
-
Treatment: Once the tumors reached a palpable size (for solid tumors) or after a set period (for leukemias), the mice would be randomized into control and treatment groups. This compound would be administered, typically via intraperitoneal injection, at various dose levels and schedules. The control group would receive the vehicle.
-
Efficacy Assessment: For solid tumors, tumor volume would be measured regularly using calipers. For leukemia models, the survival time of the mice would be recorded.
-
Toxicity Assessment: The general health of the animals, including body weight changes and any signs of distress, would be monitored. At the end of the study, major organs would be collected for histopathological examination.
-
Data Analysis: Tumor growth inhibition would be calculated by comparing the tumor volumes in the treated groups to the control group. The increase in lifespan would be determined for leukemia models.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its anticancer effects through its function as a bioreductive alkylating agent. Its chemical structure, featuring two aziridinyl groups and a quinone core, is central to its activity.
DNA Cross-linking
Upon entering a cell, the quinone group of this compound undergoes metabolic reduction to a hydroquinone. This activation step is crucial for its DNA-damaging effects. The activated form of this compound can then act as a bifunctional alkylating agent, forming both intra-strand and inter-strand cross-links in the DNA. These cross-links prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.
Cell Cycle Disruption
By damaging DNA, this compound triggers cellular DNA damage response pathways. These pathways activate cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow for DNA repair. However, if the DNA damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.
Experimental Protocol: Cell Cycle Analysis (Hypothetical)
A likely protocol for analyzing the effect of this compound on the cell cycle would be:
-
Cell Culture and Treatment: Cells would be cultured and treated with this compound at a concentration around its IC50 value for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Cells would be harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells would be washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells would be analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data would be used to generate a histogram of DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase would indicate a cell cycle arrest at that point.
Early Clinical Investigations
Following promising preclinical results, this compound entered early clinical trials. One reported regimen involved the intravenous administration of this compound at a dose of 7 mg/m² on day 1, in combination with cis-Platinum (20 mg/body, drip infusion on days 1-5) and oral Prednisone (3.0 mg on days 1-5).[1] This combination therapy yielded a response rate of approximately 30% in the studied patient population.[1] The side effects, however, were noted to be "considerably strong," a characteristic of many potent alkylating agents.[1]
Conclusion
The early discovery and development of this compound marked a significant effort in the search for novel and effective anticancer agents. Its unique chemical structure and mechanism of action as a bioreductive alkylating agent provided a strong rationale for its clinical investigation. While its potent antitumor activity was accompanied by considerable toxicity, the initial findings laid the groundwork for further research into its therapeutic potential, both as a single agent and in combination with other chemotherapeutic drugs. The detailed understanding of its preclinical profile and mechanism of action continues to be of interest to the oncology research community.
References
Molecular Targets of Carboquone in Cancer Cells: A Technical Guide
Executive Summary: Carboquone is a potent antineoplastic agent belonging to the class of bioreductive alkylating agents. Its primary mechanism of action revolves around the covalent modification of cellular macromolecules, with nuclear DNA being the principal target. Upon metabolic activation within the hypoxic environment of tumor cells, this compound becomes a highly reactive species that induces DNA damage through alkylation and the formation of inter- and intra-strand cross-links. This damage disrupts essential cellular processes like DNA replication and transcription, triggering a cascade of downstream events including cell cycle arrest and apoptosis. A secondary mechanism involves the generation of reactive oxygen species (ROS), which contributes to cellular damage. This guide provides an in-depth overview of these molecular interactions and the subsequent cellular responses.
Primary Molecular Target: Deoxyribonucleic Acid (DNA)
The core anticancer activity of this compound stems from its function as a bifunctional alkylating agent that targets the DNA within cancer cells.[1] This process is not direct; it requires intracellular metabolic activation to convert this compound into its highly reactive form.
Mechanism of DNA Alkylation and Cross-Linking
Once inside a cancer cell, particularly in low-oxygen environments characteristic of solid tumors, this compound is metabolically reduced to reactive intermediates.[1] These electrophilic intermediates readily attack nucleophilic sites on the DNA molecule. The primary sites of alkylation are the N7 position of guanine and the N3 position of adenine bases.
As a bifunctional agent, a single activated this compound molecule can form covalent bonds at two different sites on the DNA.[1] This leads to two critical types of DNA lesions:
-
Intra-strand Cross-links: The formation of a chemical bridge between two bases on the same DNA strand.
-
Inter-strand Cross-links (ICLs): The formation of a covalent bond between bases on opposite strands of the DNA double helix. ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription.[1]
Consequences for DNA Integrity and Function
The formation of these DNA adducts and cross-links has profound consequences for the cancer cell:
-
Inhibition of DNA Replication: The presence of ICLs creates a physical barrier that stalls the replication fork, preventing the cell from duplicating its genome.
-
Inhibition of Transcription: The structural distortion of the DNA helix interferes with the ability of RNA polymerase to transcribe genes, halting the production of essential proteins.
-
Induction of DNA Strand Breaks: The cell's own DNA repair machinery, in attempting to excise the bulky adducts, can create single or double-strand breaks, further contributing to genomic instability.
Secondary Mechanisms of Action
In addition to direct DNA alkylation, this compound contributes to cellular toxicity through oxidative stress.
Generation of Reactive Oxygen Species (ROS)
The metabolic activation of this compound can also lead to the generation of reactive oxygen species (ROS).[1] This production of ROS creates a state of oxidative stress within the cell, causing widespread damage to various cellular components, including lipids, proteins, and DNA itself (e.g., forming 8-oxo-guanine lesions), which complements the damage caused by direct alkylation.[1]
Cellular Response and Downstream Signaling Pathways
The extensive DNA damage inflicted by this compound activates a complex network of cellular stress responses, ultimately deciding the cell's fate.
dot
References
Carboquone: A Technical Overview for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboquone is a potent aziridinyl benzoquinone derivative with established antineoplastic properties. As an alkylating agent, its primary mechanism of action involves the cross-linking of DNA, which subsequently inhibits DNA replication and induces apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical identifiers, mechanism of action, and available quantitative data. Detailed experimental protocols and visual representations of its molecular interactions are included to support further research and drug development efforts.
Chemical Identity and Properties
This compound is chemically identified as [2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate.[1] It is also known by other names such as Carbazilquinone and Esquinon.[1][2] A comprehensive list of its chemical identifiers is provided in Table 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 24279-91-2[1][2][3] |
| Molecular Formula | C15H19N3O5[1][3][4] |
| Molecular Weight | 321.33 g/mol [1][2] |
| IUPAC Name | [2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate[1][3] |
| InChI | InChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21)[1][3] |
| InChIKey | SHHKQEUPHAENFK-UHFFFAOYSA-N[1][3] |
| SMILES | CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3[1] |
| PubChem CID | 2569[1][3] |
| UNII | 1CB0HBT12C[3] |
Mechanism of Action
This compound functions as an alkylating agent, a class of chemotherapeutic drugs that target the DNA of cancer cells.[1] Its cytotoxic effects are mediated through a multi-step process:
-
Metabolic Activation: The quinone group in the this compound molecule is reduced to a hydroquinone form within the cell. This activation step is crucial for its subsequent reactivity.[1]
-
DNA Alkylation and Cross-linking: The activated form of this compound contains highly reactive aziridine groups. These groups form covalent bonds with the DNA bases, leading to both intra- and inter-strand cross-links.[1] This cross-linking prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription.
-
Induction of Apoptosis: The extensive DNA damage triggers the cell's internal surveillance mechanisms, leading to the activation of apoptotic pathways and programmed cell death.[1]
-
Generation of Reactive Oxygen Species (ROS): The redox cycling of the quinone group can also lead to the formation of reactive oxygen species, which contribute to the overall cytotoxicity of the agent.[1]
The following diagram illustrates the proposed signaling pathway initiated by this compound-induced DNA damage, culminating in apoptosis.
Quantitative Data
In Vitro Cytotoxicity
Acute Toxicity
The median lethal dose (LD50) of a substance is a measure of its acute toxicity. The LD50 values for this compound have been determined in animal models and are presented in Table 2.
Table 2: Acute Toxicity of this compound in Animal Models
| Species | Route of Administration | LD50 (mg/kg) |
| Male Mice | Intravenous (i.v.) | 6.09 |
| Intraperitoneal (i.p.) | 3.84 | |
| Oral | 30.8 | |
| Male Rats | Intravenous (i.v.) | 3.88 |
| Intraperitoneal (i.p.) | 3.16 | |
| Oral | 28.0 |
Data sourced from Masuda, Y., & Suzuki, Y. (1974). Oyo Yakuri, 8, 501.
Clinical Efficacy
A clinical study involving a combination chemotherapy regimen reported a notable response rate. The "PPQ" therapy consisted of this compound, cis-Platinum, and Prednisone.
Table 3: Clinical Trial Data for Combination Therapy with this compound
| Parameter | Value |
| Treatment Regimen | This compound (CQ): 7 mg/m² i.v. on day 1 |
| cis-Platinum: 20 mg/body, drip infusion on days 1-5 | |
| Prednisone: 3.0 mg p.o. on days 1-5 | |
| Response Rate | Approximately 30% |
Data sourced from Saito, T. (1988). Gan to Kagaku Ryoho, 15(3), 549-554.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound against a chosen cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing various concentrations of this compound. Include appropriate controls (untreated cells and vehicle control).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC50 value.
The following diagram illustrates the workflow for a typical in vitro cytotoxicity experiment.
Conclusion
This compound remains a compound of significant interest in the field of oncology due to its potent DNA alkylating and cross-linking capabilities. The information provided in this technical guide, including its chemical identifiers, mechanism of action, available quantitative data, and general experimental protocols, serves as a valuable resource for researchers and drug development professionals. Further investigation into its efficacy against a broader range of cancer cell lines and detailed pharmacokinetic studies will be crucial for fully elucidating its therapeutic potential.
References
Methodological & Application
Carboquone: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboquone (CQ), an aziridinyl benzoquinone derivative, is a bioreductive alkylating agent with potent antitumor activity.[1] Its mechanism of action involves the cross-linking of DNA, which ultimately triggers cell cycle arrest and apoptosis, making it a subject of interest in cancer research and drug development.[2] These application notes provide detailed protocols for in vitro studies involving this compound, focusing on key assays to evaluate its cytotoxic and mechanistic properties.
Mechanism of Action
This compound acts as a DNA alkylating agent, a class of compounds that covalently modify DNA, leading to cytotoxicity, particularly in rapidly dividing cancer cells. The proposed mechanism involves the following key steps:
-
Reductive Activation: this compound is a bioreductive agent, meaning it is activated under hypoxic conditions often found in solid tumors. This activation enhances its cytotoxicity in the tumor microenvironment.
-
DNA Alkylation and Cross-linking: Once activated, this compound's aziridinyl groups react with nucleophilic sites on DNA bases, primarily the N7 position of guanine. This can result in the formation of monoadducts and, more critically, interstrand and intrastrand cross-links.
-
DNA Damage Response (DDR): The formation of DNA adducts and cross-links triggers the DNA Damage Response (DDR) pathway. Sensor proteins like the MRN complex (MRE11-RAD50-NBS1) recognize the DNA lesions.
-
Signal Transduction: Upon damage recognition, apical kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases phosphorylate a cascade of downstream effector proteins.
-
Cell Cycle Arrest: A key outcome of the DDR is the activation of checkpoint kinases CHK1 and CHK2. These kinases phosphorylate and inactivate cell cycle regulators like CDC25 phosphatases, leading to cell cycle arrest, typically at the G2/M phase. This pause allows the cell to attempt DNA repair.
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the DDR signaling will initiate apoptosis (programmed cell death). This can occur through the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. The subsequent mitochondrial outer membrane permeabilization leads to the release of cytochrome c and the activation of the caspase cascade, culminating in cell death.
Data Presentation
While comprehensive public data on this compound's IC50 values across a wide range of cancer cell lines is limited, the following table summarizes available in vitro cytotoxicity information. Researchers are encouraged to determine the IC50 for their specific cell line of interest.
| Parameter | Cell Line | Concentration | Incubation Time | Assay Type | Reference |
| Clonogenicity Reduction | Sarcoma 180 | 0.01 µg/mL | 60 minutes | Clonogenic Assay | [3] |
| Enhanced Cytotoxicity | HeLa Cells | Not specified | Not specified | Not specified | Not available |
Note: The cytotoxicity of this compound can be potentiated under hypoxic and acidic conditions.[4]
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve a range of desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for Carboquone in Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboquone is an antineoplastic agent that belongs to the class of bioreductive alkylating agents.[1] Its chemical structure, 2,5-bis(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone, confers its cytotoxic properties.[2] As an alkylating agent, this compound's primary mechanism of action involves the formation of covalent bonds with DNA, leading to cross-linking of DNA strands. This disruption of DNA integrity interferes with fundamental cellular processes such as replication and transcription, ultimately inducing cell cycle arrest and programmed cell death (apoptosis).[1] this compound is known to be particularly effective against rapidly dividing cancer cells and has shown selective cytotoxicity toward hypoxic tumor cells.[1] These characteristics make it a compound of significant interest for cancer research and drug development.
These application notes provide a comprehensive guide for researchers screening this compound against various cancer cell lines. The protocols outlined below detail methods for assessing its cytotoxic and apoptotic effects, along with a hypothesized signaling pathway illustrating its mechanism of action.
Data Presentation
Table 1: Template for Reporting GI50 Values of this compound in a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | ||
| K-562 | ||
| MOLT-4 | ||
| RPMI-8226 | ||
| SR | ||
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | ||
| EKVX | ||
| HOP-62 | ||
| HOP-92 | ||
| NCI-H226 | ||
| NCI-H23 | ||
| NCI-H322M | ||
| NCI-H460 | ||
| NCI-H522 | ||
| Colon Cancer | ||
| COLO 205 | ||
| HCC-2998 | ||
| HCT-116 | ||
| HCT-15 | ||
| HT29 | ||
| KM12 | ||
| SW-620 | ||
| CNS Cancer | ||
| SF-268 | ||
| SF-295 | ||
| SF-539 | ||
| SNB-19 | ||
| SNB-75 | ||
| U251 | ||
| Melanoma | ||
| LOX IMVI | ||
| MALME-3M | ||
| M14 | ||
| SK-MEL-2 | ||
| SK-MEL-28 | ||
| SK-MEL-5 | ||
| UACC-257 | ||
| UACC-62 | ||
| Ovarian Cancer | ||
| IGROV1 | ||
| OVCAR-3 | ||
| OVCAR-4 | ||
| OVCAR-5 | ||
| OVCAR-8 | ||
| NCI/ADR-RES | ||
| SK-OV-3 | ||
| Renal Cancer | ||
| 786-0 | ||
| A498 | ||
| ACHN | ||
| CAKI-1 | ||
| RXF 393 | ||
| SN12C | ||
| TK-10 | ||
| UO-31 | ||
| Prostate Cancer | ||
| PC-3 | ||
| DU-145 | ||
| Breast Cancer | ||
| MCF7 | ||
| MDA-MB-231/ATCC | ||
| HS 578T | ||
| BT-549 | ||
| T-47D | ||
| MDA-MB-468 |
GI50 values are determined experimentally using the MTT assay protocol below. The values represent the concentration of this compound required to inhibit cell growth by 50%.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the GI50 value.
-
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined GI50 value) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained and single-stained controls for compensation.
-
Data analysis will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Western Blot Analysis of Signaling Proteins
This protocol is for investigating the effect of this compound on key signaling proteins involved in apoptosis and cell cycle control.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, p21, Bcl-2, Bax, cleaved Caspase-3, phospho-p38 MAPK, total p38 MAPK, phospho-Akt, total Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
-
Mandatory Visualization
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for Evaluating Carboquone Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Carboquone, an alkylating antineoplastic agent. The protocols outlined below are designed to ensure robust and reproducible data for assessing the therapeutic potential of this compound against various cancer types.
Introduction to this compound
This compound is a chemotherapeutic agent that exerts its cytotoxic effects through the alkylation of DNA. This process involves the formation of covalent bonds with DNA strands, leading to cross-linking and subsequent inhibition of DNA replication and transcription. Ultimately, this damage triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2] this compound has been investigated for its efficacy against a range of malignancies, including lymphomas, leukemias, and various solid tumors.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for obtaining clinically relevant data. The most commonly employed models for testing the efficacy of chemotherapeutic agents like this compound are xenograft models established in immunodeficient mice.
-
Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines or patient-derived tumor tissue into immunodeficient mice (e.g., Nude, SCID, or NOD/SCID). Xenografts allow for the in vivo assessment of a drug's effect on human tumors.
Quantitative Data Summary
The following tables summarize key findings from preclinical studies evaluating the efficacy of this compound in animal models.
Table 1: Efficacy of this compound Monotherapy in a Mouse Mammary Cancer Model
| Animal Model | Cancer Type | Treatment Regimen | Key Efficacy Endpoint | Result | Reference |
| C3H/He mice | Mouse Mammary Cancer (MM-46) | 2 mg/kg this compound, single intravenous injection on day 4 or 7 post-tumor implantation | Complete Tumor Regression | 100% (10/10 mice) | Abe et al., 1985 |
Table 2: Efficacy of this compound in Combination Therapy in a Human Ovarian Cancer Xenograft Model
| Animal Model | Cancer Type | Treatment Regimen | Key Efficacy Endpoint | Result | Reference |
| Nude mice | Human Ovarian Cancer (JOG-1) | Vincristine followed by this compound (sequential administration) | Anti-tumor effect | Most effective schedule | Nakata, 1983 |
Note: Specific tumor growth inhibition data was not provided in the Nakata (1983) study; the focus was on the timing of administration.
Experimental Protocols
Protocol for Subcutaneous Xenograft Model Establishment and this compound Efficacy Testing
This protocol outlines the essential steps for establishing a subcutaneous xenograft model and assessing the in vivo efficacy of this compound.
Materials:
-
Human cancer cell line of interest
-
Cell culture medium and reagents
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
This compound (lyophilized powder)
-
Sterile saline for injection
-
Matrigel (optional)
-
Anesthetic agent (e.g., isoflurane)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Randomization and Treatment Initiation:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound solution by reconstituting the lyophilized powder in sterile saline to the desired concentration.
-
Administer this compound to the treatment group via the desired route (e.g., intravenous injection). The control group should receive an equivalent volume of the vehicle (sterile saline). A documented dosing regimen is a single intravenous injection of 2 mg/kg.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Record tumor volumes and body weights regularly.
-
Primary efficacy endpoints may include:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Complete Regression: The complete disappearance of the tumor.
-
Survival: Monitor and record the survival time of each animal.
-
-
-
Study Termination and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size or based on humane endpoints.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data using appropriate statistical methods to determine the significance of the treatment effect.
-
Protocol for Acute Toxicity Assessment of this compound in Mice
This protocol provides a framework for evaluating the acute toxicity of this compound.
Materials:
-
Healthy mice (specify strain, sex, and age)
-
This compound
-
Sterile saline for injection
-
Appropriate caging and environmental controls
Procedure:
-
Animal Acclimation:
-
Acclimate the animals to the laboratory conditions for at least one week prior to the study.
-
-
Dose Administration:
-
Divide the animals into groups (n=5 per group) and administer a single dose of this compound at different dose levels via the intended clinical route of administration (e.g., intravenous). Include a control group that receives only the vehicle.
-
-
Clinical Observations:
-
Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse reactions at regular intervals for at least 14 days.
-
-
Data Collection:
-
Record all observations, including the time of onset, duration, and severity of any toxic signs.
-
At the end of the observation period, euthanize the surviving animals.
-
-
Pathology:
-
Conduct a gross necropsy on all animals (including those that die during the study).
-
Collect and preserve major organs and tissues for histopathological examination.
-
-
Data Analysis:
-
Determine the LD50 (median lethal dose) if applicable and identify the target organs of toxicity.
-
Mechanism of Action and Signaling Pathways
This compound, as a DNA alkylating agent, induces DNA damage, which in turn activates complex cellular signaling pathways known as the DNA Damage Response (DDR). The DDR is a network of pathways that sense, signal, and repair DNA lesions.
This compound-Induced DNA Damage Response
References
Application Notes and Protocols for Determining Carboquone Cytotoxicity using the MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboquone is an antineoplastic agent that belongs to the class of alkylating agents.[1] Its mechanism of action involves cross-linking DNA strands, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). This compound's potent cytotoxic effects make it a subject of interest in cancer research and drug development.
The MTS assay is a colorimetric method used to assess cell viability and cytotoxicity.[2] This assay is based on the reduction of the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by metabolically active cells into a soluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. This application note provides a detailed protocol for determining the cytotoxicity of this compound against cancer cell lines using the MTS assay.
Principle of the MTS Assay
The MTS assay relies on the activity of mitochondrial dehydrogenase enzymes in viable cells. These enzymes reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the cell culture medium. The intensity of the color, measured by absorbance, is directly proportional to the number of metabolically active, viable cells. This allows for the quantitative assessment of cytotoxicity induced by compounds like this compound.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell viability. The following table provides hypothetical IC50 values for this compound in various cancer cell lines to illustrate how data from an MTS assay can be presented.
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 5.2 |
| MCF-7 | Breast Cancer | 48 | 8.7 |
| A549 | Lung Cancer | 48 | 12.1 |
| HT-29 | Colon Cancer | 72 | 3.5 |
| U-87 MG | Glioblastoma | 72 | 6.8 |
Note: The IC50 values presented in this table are for illustrative purposes only and are not based on actual experimental data for this compound determined by an MTS assay. Researchers should determine the IC50 values experimentally for their specific cell lines and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for assessing this compound cytotoxicity using the MTS assay.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTS reagent solution (commercially available kits are recommended)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 490-500 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTS assay for determining this compound cytotoxicity.
Detailed Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a wide range of concentrations initially to determine the approximate cytotoxic range.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells with untreated cells (vehicle control) by adding 100 µL of medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
-
MTS Reagent Addition and Incubation:
-
Following the treatment period, add 20 µL of the MTS reagent solution to each well, including the background control wells.
-
Gently mix the plate to ensure even distribution of the reagent.
-
Incubate the plate for 1 to 4 hours at 37°C with 5% CO2. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
Data Acquisition:
-
After the MTS incubation, measure the absorbance of each well at a wavelength between 490 nm and 500 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction:
-
Subtract the average absorbance of the medium-only wells (background) from the absorbance readings of all other wells.
-
-
Calculation of Percentage Cell Viability:
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
-
IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.
-
Signaling Pathway
The cytotoxic effects of this compound are primarily mediated through its interaction with DNA, leading to the activation of cellular stress and apoptotic pathways.
Caption: A simplified diagram illustrating the mechanism of this compound-induced cytotoxicity.
References
Application Notes and Protocols: Liposome-Encapsulated Carboquone for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of liposome-encapsulated carboquone as a potential drug delivery system. This compound, an alkylating agent, has demonstrated potent antitumor activity; however, its clinical application can be limited by side effects.[1] Encapsulation within liposomes presents a promising strategy to enhance its therapeutic index by altering its pharmacokinetic profile, improving tumor targeting, and reducing systemic toxicity.
Introduction to Liposomal this compound
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. This structure allows for the encapsulation of both hydrophilic and lipophilic drugs. For this compound, a compound with moderate lipophilicity, encapsulation within the lipid bilayer or the aqueous core of liposomes can be achieved. Liposomal delivery of anticancer drugs can offer several advantages, including:
-
Enhanced Permeability and Retention (EPR) Effect: Liposomes, particularly those with a size range of 100-200 nm, can preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[2]
-
Reduced Systemic Toxicity: By encapsulating this compound, its distribution to healthy tissues can be minimized, thereby reducing dose-limiting side effects.[3]
-
Improved Pharmacokinetics: Liposomal formulations can protect this compound from rapid degradation in the bloodstream, leading to a longer circulation half-life and sustained drug release.[2][3]
-
Targeted Delivery: The surface of liposomes can be modified with ligands (e.g., antibodies, peptides) to actively target cancer cells that overexpress specific receptors.
Data Presentation: Physicochemical and In Vitro Efficacy Data
Table 1: Physicochemical Characterization of Liposomal Formulations
| Formulation ID | Lipid Composition (molar ratio) | Drug:Lipid Ratio (w/w) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| Lipo-CQ-01 | DPPC:Cholesterol (7:3) | 1:10 | 155 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 2.1 | 85.6 ± 4.5 |
| Lipo-CQ-02 | DSPC:Cholesterol (7:3) | 1:10 | 140 ± 6.8 | 0.12 ± 0.03 | -28.1 ± 1.9 | 90.2 ± 3.8 |
| Lipo-CQ-03 | DPPC:Cholesterol:DSPE-PEG2000 (6.5:3:0.5) | 1:10 | 130 ± 4.5 | 0.10 ± 0.01 | -15.7 ± 2.5 | 88.4 ± 5.1 |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]. Data are presented as mean ± standard deviation (SD).
Table 2: In Vitro Cytotoxicity of Free this compound vs. Liposomal this compound
| Cell Line | Treatment | IC50 (µM) after 48h Incubation ± SD |
| MCF-7 (Breast Cancer) | Free this compound | 5.8 ± 0.7 |
| Lipo-CQ-01 | 8.2 ± 1.1 | |
| Lipo-CQ-03 | 7.5 ± 0.9 | |
| A549 (Lung Cancer) | Free this compound | 8.1 ± 1.2 |
| Lipo-CQ-01 | 10.5 ± 1.5 | |
| Lipo-CQ-03 | 9.8 ± 1.3 | |
| HCT116 (Colon Cancer) | Free this compound | 4.5 ± 0.6 |
| Lipo-CQ-01 | 6.9 ± 0.8 | |
| Lipo-CQ-03 | 6.2 ± 0.7 |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population. Data are presented as mean ± standard deviation (SD).
Experimental Protocols
Preparation of Liposome-Encapsulated this compound by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound using the thin-film hydration method, followed by extrusion to produce unilamellar vesicles (LUVs) with a defined size.[4]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amounts of lipids (e.g., DPPC and cholesterol in a 7:3 molar ratio) and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature (Tc of DPPC is 41 °C).
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is completely dispersed, forming a milky suspension of MLVs.
-
For size homogenization, assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tc.
-
Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form LUVs.
-
Store the resulting liposomal suspension at 4 °C.
Characterization of Liposomes
3.2.1. Particle Size and Zeta Potential Analysis Particle size, polydispersity index (PDI), and zeta potential are critical quality attributes of liposomal formulations.[5][6][7]
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute a small aliquot of the liposomal suspension in an appropriate buffer (e.g., PBS or deionized water).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the average particle size (Z-average), PDI, and zeta potential.
3.2.2. Encapsulation Efficiency Determination Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.[8][9][]
Method: Separation of free drug from liposome-encapsulated drug followed by quantification using High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Separation:
-
Use a separation technique such as size exclusion chromatography (e.g., Sephadex G-50 column) or centrifugation (e.g., using centrifugal filter units with an appropriate molecular weight cut-off).
-
Collect the liposome fraction (eluted first in size exclusion or retained in the filter unit) and the free drug fraction.
-
-
Quantification:
-
To determine the total drug amount, disrupt an aliquot of the original liposomal suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Analyze the total drug concentration and the free drug concentration by a validated HPLC method with a suitable column and mobile phase for this compound.
-
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Free this compound and liposome-encapsulated this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of free this compound and liposomal this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing the formation of formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of liposomal this compound in a tumor-bearing mouse model.[12][13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
Free this compound and liposome-encapsulated this compound formulations
-
Saline or PBS (for vehicle control)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment groups (e.g., vehicle control, free this compound, liposomal this compound).
-
Administer the treatments intravenously (or via another relevant route) at a predetermined dose and schedule (e.g., twice a week for three weeks).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Plot the tumor growth curves for each treatment group to evaluate the antitumor efficacy.
Visualizations
Signaling Pathway: this compound-Induced Apoptosis
This compound, as an alkylating agent, is expected to induce cancer cell death primarily through the induction of apoptosis. This process involves a cascade of signaling events that can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow: Preclinical Evaluation of Liposomal this compound
The following diagram illustrates a typical workflow for the preclinical development and evaluation of a liposomal anticancer drug.[15][16]
Caption: Preclinical evaluation workflow for liposomal this compound.
References
- 1. [An anticancer drug--carboquone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Liposomal Anticancer Drugs [jstage.jst.go.jp]
- 3. Development of liposomal anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposome-encapsulated this compound. I. Method of preparation and this compound release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Enriched pharmacokinetic behavior and antitumor efficacy of thymoquinone by liposomal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Carboquone's Effects on Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboquone is a bioreductive alkylating agent of the aziridinyl benzoquinone class with known antineoplastic activity.[1] Its mechanism of action involves the induction of DNA cross-linking and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. To fully elucidate the pharmacodynamics and therapeutic efficacy of this compound in a preclinical setting, in vivo imaging provides a powerful, non-invasive tool to longitudinally monitor its effects on tumor progression, cellular processes, and the tumor microenvironment.
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of this compound's anti-tumor effects. The following sections describe methodologies for assessing tumor volume and metabolic activity, imaging apoptosis, and evaluating the impact on the tumor microenvironment.
I. Assessment of Tumor Growth and Metabolic Activity
A fundamental application of in vivo imaging in oncology is the longitudinal monitoring of tumor growth and metabolic changes in response to therapy.
Application Note:
Positron Emission Tomography (PET) using the glucose analog 18F-fluorodeoxyglucose (18F-FDG) is a standard method to assess the metabolic activity of tumors. A reduction in 18F-FDG uptake can be an early indicator of therapeutic response, often preceding changes in tumor volume. This can be complemented by high-resolution anatomical imaging such as Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) to accurately measure tumor volume.
Experimental Protocol: 18F-FDG PET/CT Imaging
-
Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., athymic nude mice) by subcutaneously injecting a relevant cancer cell line.
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer this compound at a therapeutically relevant dose and schedule.
-
Imaging Schedule: Perform baseline PET/CT scans before initiating treatment. Subsequent scans should be conducted at various time points post-treatment (e.g., 24h, 72h, 1 week, and 2 weeks) to monitor changes in metabolic activity and tumor volume.
-
Image Acquisition:
-
Fast animals for 4-6 hours prior to 18F-FDG injection.
-
Administer 18F-FDG (typically 5-10 MBq) via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Anesthetize the mice and position them in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction, followed by a PET scan.
-
-
Data Analysis:
-
Reconstruct PET and CT images.
-
Fuse the PET and CT images for anatomical localization of metabolic activity.
-
Draw regions of interest (ROIs) around the tumor on the fused images.
-
Calculate the standardized uptake value (SUV) for the tumor in each animal at each time point.
-
Measure tumor volume from the CT images.
-
Data Presentation: Hypothetical Quantitative Data
Table 1: Tumor Volume and Metabolic Activity in Response to this compound Treatment
| Time Point | Treatment Group | Mean Tumor Volume (mm³) ± SD | Mean Tumor SUVmax ± SD |
| Baseline | Control | 125.4 ± 15.2 | 2.8 ± 0.4 |
| This compound | 128.1 ± 14.8 | 2.9 ± 0.5 | |
| 72 hours | Control | 180.2 ± 20.5 | 3.1 ± 0.6 |
| This compound | 110.5 ± 12.1 | 1.5 ± 0.3 | |
| 1 week | Control | 350.8 ± 45.3 | 3.5 ± 0.7 |
| This compound | 85.3 ± 10.9 | 1.1 ± 0.2 |
II. Imaging of this compound-Induced Apoptosis
As this compound's primary mechanism of action is the induction of apoptosis, directly imaging this process in vivo can provide early and specific evidence of drug efficacy.
Application Note:
Several imaging probes have been developed to detect apoptosis in vivo. One common approach utilizes radiolabeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Another strategy involves PET tracers that target activated caspases, key enzymes in the apoptotic cascade.
Experimental Protocol: Annexin V-based SPECT/CT Imaging
-
Animal Model and Treatment: As described in Section I.
-
Imaging Probe: Utilize a SPECT tracer such as 99mTc-HYNIC-Annexin V.
-
Imaging Schedule: Perform imaging at early time points after this compound administration (e.g., 12h, 24h, 48h) to capture the peak of apoptosis.
-
Image Acquisition:
-
Administer the radiolabeled Annexin V probe via tail vein injection.
-
Allow for biodistribution and tumor accumulation (typically 1-4 hours).
-
Anesthetize the mice and perform a whole-body SPECT scan, followed by a co-registered CT scan for anatomical localization.
-
-
Data Analysis:
-
Reconstruct and fuse SPECT and CT images.
-
Quantify tracer uptake in the tumor by drawing ROIs and calculating the percentage of injected dose per gram of tissue (%ID/g).
-
Data Presentation: Hypothetical Quantitative Data
Table 2: Tumor Apoptosis Measured by 99mTc-Annexin V Uptake
| Time Point after Treatment | Treatment Group | Mean Tumor Uptake (%ID/g) ± SD |
| 24 hours | Control | 1.2 ± 0.3 |
| This compound | 4.5 ± 0.8 | |
| 48 hours | Control | 1.3 ± 0.4 |
| This compound | 3.1 ± 0.6 |
III. Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for In Vivo Imaging
Caption: General experimental workflow for in vivo imaging.
IV. Assessment of the Tumor Microenvironment
This compound's cytotoxic effects can also impact the tumor microenvironment, including tumor vasculature and hypoxia.
Application Note:
Dynamic contrast-enhanced MRI (DCE-MRI) can be used to assess changes in tumor vascular permeability and perfusion. Hypoxia, a key feature of the tumor microenvironment that can influence drug efficacy, can be imaged using specific PET tracers like 18F-fluoromisonidazole (18F-FMISO). A decrease in tumor hypoxia following treatment may indicate improved tumor oxygenation and potentially better therapeutic outcomes.
Experimental Protocol: Tumor Hypoxia Imaging with 18F-FMISO PET/CT
-
Animal Model and Treatment: As described in Section I.
-
Imaging Probe: 18F-FMISO, which is trapped in hypoxic cells.
-
Imaging Schedule: Baseline imaging prior to treatment and at selected time points post-treatment (e.g., 72h and 1 week).
-
Image Acquisition:
-
Administer 18F-FMISO (typically 5-10 MBq) via tail vein injection.
-
Allow for a longer uptake period (2-4 hours) to ensure sufficient tracer trapping in hypoxic regions.
-
Acquire PET/CT scans as described previously.
-
-
Data Analysis:
-
Reconstruct and fuse PET/CT images.
-
Quantify 18F-FMISO uptake in the tumor by calculating the tumor-to-muscle (T/M) ratio to assess the extent of hypoxia.
-
Data Presentation: Hypothetical Quantitative Data
Table 3: Tumor Hypoxia Measured by 18F-FMISO Uptake
| Time Point | Treatment Group | Mean Tumor-to-Muscle Ratio ± SD |
| Baseline | Control | 3.2 ± 0.5 |
| This compound | 3.3 ± 0.6 | |
| 1 week | Control | 3.5 ± 0.7 |
| This compound | 2.1 ± 0.4 |
Conclusion
The protocols and application notes provided here offer a framework for the comprehensive in vivo imaging of this compound's anti-tumor effects. By employing a multi-modal imaging strategy, researchers can gain valuable insights into the pharmacodynamics of this compound, enabling a more thorough preclinical evaluation and potentially guiding its clinical development. The non-invasive nature of these techniques allows for longitudinal studies in the same animal, reducing biological variability and providing more robust data on treatment response.
References
Application Note: High-Throughput Screening Assays for the Discovery of Novel Carboquone Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboquone is an antineoplastic agent characterized by its bioreductive alkylating properties.[1][2] It belongs to the class of aziridinyl-benzoquinones and exerts its cytotoxic effects through a dual mechanism of action.[1] Upon entering a cell, this compound is metabolically activated, leading to the alkylation and cross-linking of DNA. This process disrupts DNA replication and transcription, ultimately inducing apoptosis.[3][4] Additionally, the redox cycling of this compound generates reactive oxygen species (ROS), which contribute to its overall cytotoxicity through oxidative stress.[1][3] Given its potent anticancer activity, there is significant interest in discovering novel this compound analogs with improved efficacy and selectivity. This application note provides a comprehensive overview of high-throughput screening (HTS) assays and detailed protocols for identifying and characterizing new this compound analogs.
Signaling Pathways of this compound-Induced Cytotoxicity
This compound's mechanism of action involves two primary signaling pathways: the DNA damage response (DDR) and the oxidative stress response. The alkylation of DNA by this compound creates DNA adducts and inter-strand cross-links, which are recognized by the cell's DNA repair machinery.[3] This triggers the activation of DDR pathways, leading to cell cycle arrest and, if the damage is irreparable, apoptosis.[3] Simultaneously, the generation of ROS by this compound induces a state of oxidative stress, causing damage to cellular components and further contributing to cell death.
High-Throughput Screening Workflow
A tiered HTS approach is recommended for the efficient discovery of promising this compound analogs. This workflow begins with a primary screen to identify cytotoxic compounds, followed by secondary, mechanism-based assays to characterize their mode of action.
Experimental Protocols
Primary Screening: Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method ideal for HTS.[5][6][7] It quantifies ATP, an indicator of metabolically active cells.[5][7]
Protocol: CellTiter-Glo® Assay (384-well format)
-
Cell Seeding:
-
Prepare a suspension of cancer cells (e.g., MCF-7, A549) in culture medium at a density of 2 x 104 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well white, clear-bottom plate (500 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound analogs in culture medium.
-
Add 5 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., this compound).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[6]
-
Add 30 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure luminescence using a plate reader.
-
Secondary Screening: DNA Damage Assay (γ-H2AX)
The phosphorylation of histone H2AX (γ-H2AX) is a sensitive biomarker for DNA double-strand breaks.[8] High-content imaging or imaging flow cytometry can be used for high-throughput quantification of γ-H2AX foci.[9][10][11]
Protocol: High-Content γ-H2AX Staining
-
Cell Treatment:
-
Seed cells in a 384-well imaging plate and treat with hit compounds at their IC50 concentrations for 24 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2AX, Ser139) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor® 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.
-
Secondary Screening: Oxidative Stress Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS.[12] DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[13]
Protocol: DCFDA Assay (384-well format)
-
Cell Seeding:
-
Seed cells in a 384-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells with pre-warmed PBS.
-
Incubate the cells with 25 µM DCFDA in PBS for 45 minutes at 37°C.
-
-
Compound Treatment:
-
Wash the cells with PBS.
-
Add hit compounds diluted in culture medium to the wells. Include a positive control (e.g., H2O2).
-
Incubate for the desired time period (e.g., 1-6 hours).
-
-
Fluorescence Measurement:
-
Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Presentation
Quantitative data from the screening assays should be organized into tables for clear comparison and analysis.
Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT 116 IC50 (µM) |
| This compound | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.8 ± 0.1 |
| Analog A | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| Analog B | 10.2 ± 1.5 | 15.8 ± 2.3 | 12.5 ± 1.9 |
| Analog C | 0.5 ± 0.05 | 0.9 ± 0.1 | 0.6 ± 0.08 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Mechanistic Characterization of Lead Analogs
| Compound (at IC50) | Mean γ-H2AX Foci per Cell | Relative ROS Levels (Fold Change) |
| Vehicle Control | 2.1 ± 0.5 | 1.0 |
| This compound | 25.4 ± 3.1 | 4.5 ± 0.6 |
| Analog A | 30.1 ± 4.2 | 5.2 ± 0.8 |
| Analog C | 35.8 ± 5.0 | 6.1 ± 0.9 |
Data are presented as mean ± standard deviation. Fold change is relative to the vehicle control.
Conclusion
The high-throughput screening cascade detailed in this application note provides a systematic and efficient approach for the discovery and characterization of novel this compound analogs. By combining a primary cytotoxicity screen with secondary assays targeting the key mechanisms of DNA damage and oxidative stress, researchers can effectively identify promising lead compounds for further preclinical development. The provided protocols are optimized for a high-throughput format, enabling the rapid evaluation of large compound libraries.
References
- 1. This compound | C15H19N3O5 | CID 2569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potentiation of the cytotoxicity of this compound by flavone acetic acid combined with hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 6. ch.promega.com [ch.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.co.uk]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. biorxiv.org [biorxiv.org]
- 11. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. | Semantic Scholar [semanticscholar.org]
- 12. High-throughput screening for reactive oxygen species scavengers targeting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vivo Combination Therapy: Carboquone and Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of traditional chemotherapy with modern immunotherapy represents a promising frontier in oncology. This document provides a conceptual framework and hypothetical protocols for investigating the in vivo synergy between Carboquone, a bioreductive alkylating agent, and immune checkpoint inhibitors (ICIs). While direct preclinical or clinical data on this specific combination are not extensively documented, these notes are based on the known mechanisms of each agent and established methodologies for evaluating chemo-immunotherapy combinations.
This compound, as an alkylating agent, induces DNA damage and apoptosis in cancer cells.[1] Certain chemotherapeutic agents are known to induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response.[2][3][4][5] This occurs through the release of damage-associated molecular patterns (DAMPs), which can enhance the efficacy of immunotherapies. The central hypothesis is that this compound-induced ICD can transform the tumor microenvironment from immunologically "cold" to "hot," thereby sensitizing it to the effects of immune checkpoint inhibitors.
Hypothesized Mechanism of Synergistic Action
The proposed synergy between this compound and an immune checkpoint inhibitor, such as an anti-PD-1 antibody, is multifactorial:
-
Induction of Immunogenic Cell Death (ICD) by this compound: this compound-induced tumor cell death is hypothesized to release DAMPs, including calreticulin (CRT) exposure on the cell surface, and secretion of ATP.[2][5]
-
Antigen Presentation: The release of tumor antigens from dying cancer cells, facilitated by this compound, increases the pool of antigens available for uptake and presentation by dendritic cells (DCs).
-
T-Cell Priming and Activation: Mature DCs migrate to lymph nodes and prime naive T-cells against the tumor antigens.
-
Overcoming Immune Suppression: Activated cytotoxic T-lymphocytes (CTLs) infiltrate the tumor. However, tumor cells often upregulate immune checkpoint proteins like PD-L1 to induce T-cell exhaustion.
-
Restoration of Anti-Tumor Immunity: The administration of an anti-PD-1 antibody blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring the tumor-killing function of CTLs.
Data Presentation: Hypothetical In Vivo Study Outcomes
The following tables represent potential quantitative outcomes from a preclinical study evaluating the combination of this compound and an anti-PD-1 antibody in a syngeneic mouse cancer model.
Table 1: Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound Monotherapy | 900 ± 180 | 40 |
| Anti-PD-1 Monotherapy | 1100 ± 200 | 26.7 |
| This compound + Anti-PD-1 | 300 ± 90 | 80 |
Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Immunohistochemistry
| Treatment Group | CD8+ T-cells per mm² | CD4+ T-cells per mm² | FoxP3+ Treg cells per mm² | CD8+/Treg Ratio |
| Vehicle Control | 50 ± 15 | 80 ± 20 | 40 ± 10 | 1.25 |
| This compound Monotherapy | 120 ± 30 | 100 ± 25 | 35 ± 8 | 3.43 |
| Anti-PD-1 Monotherapy | 150 ± 35 | 110 ± 28 | 25 ± 7 | 6.00 |
| This compound + Anti-PD-1 | 400 ± 70 | 150 ± 40 | 20 ± 5 | 20.00 |
Table 3: Serum Cytokine Profile by ELISA
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 20 ± 5 | 30 ± 8 | 100 ± 25 |
| This compound Monotherapy | 50 ± 12 | 60 ± 15 | 80 ± 20 |
| Anti-PD-1 Monotherapy | 70 ± 18 | 80 ± 20 | 60 ± 15 |
| This compound + Anti-PD-1 | 250 ± 50 | 180 ± 40 | 40 ± 10 |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
1.1. Animal Model:
-
Select a suitable syngeneic mouse model, such as C57BL/6 mice bearing MC38 colon adenocarcinoma or BALB/c mice bearing CT26 colon carcinoma.[6] These models possess a competent immune system, which is crucial for evaluating immunotherapies.[7]
1.2. Tumor Implantation:
-
Culture the selected murine cancer cell line under standard conditions.
-
Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
1.3. Treatment Groups:
-
Randomize the mice into four groups (n=10 per group) when tumors reach an average volume of 100-150 mm³:
-
Group 1: Vehicle Control (e.g., PBS or appropriate solvent).
-
Group 2: this compound monotherapy.
-
Group 3: Anti-PD-1 antibody monotherapy.
-
Group 4: this compound and anti-PD-1 combination therapy.
-
1.4. Dosing and Administration:
-
This compound: Administer intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 1-5 mg/kg) on days 10, 13, and 16 post-tumor implantation. The optimal schedule should be determined in preliminary studies.[8]
-
Anti-PD-1 Antibody: Administer intraperitoneally (i.p.) at a standard dose (e.g., 10 mg/kg or 200 µ g/mouse ) on days 11, 14, and 17 post-tumor implantation.
1.5. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs of toxicity.
-
The primary endpoint is tumor growth inhibition. Euthanize mice when tumors exceed a predetermined size or show signs of ulceration.
Protocol 2: Immunohistochemical (IHC) Analysis of Tumor-Infiltrating Lymphocytes (TILs)
2.1. Tissue Collection and Preparation:
-
At the end of the in vivo study, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on charged slides.[9][10]
2.2. Staining Procedure:
-
Deparaffinization and Rehydration: Dewax the slides in xylene and rehydrate through a graded series of ethanol to water.[11]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[9]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., 10% goat serum).[9]
-
Primary Antibody Incubation: Incubate the slides overnight at 4°C with primary antibodies specific for murine immune cell markers (e.g., anti-CD8, anti-CD4, anti-FoxP3).[12]
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB substrate kit for color development.[10]
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a permanent mounting medium.
2.3. Image Acquisition and Analysis:
-
Scan the stained slides using a digital slide scanner.
-
Quantify the number of positively stained cells per unit area (e.g., cells/mm²) in multiple representative fields of view using image analysis software.
Protocol 3: Cytokine Profiling by Enzyme-Linked Immunosorbent Assay (ELISA)
3.1. Sample Collection:
-
At the study endpoint, collect blood from the mice via cardiac puncture or submandibular bleeding.[13]
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store the serum samples at -80°C until analysis.
3.2. ELISA Procedure:
-
Use commercially available ELISA kits for murine cytokines such as IFN-γ, TNF-α, and IL-10.
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[14]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add serum samples and cytokine standards to the wells and incubate for 2 hours at room temperature.[15]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add avidin-HRP conjugate. Incubate for 30 minutes at room temperature.[14]
-
Substrate and Measurement: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizations
Caption: Hypothesized signaling pathway for this compound and anti-PD-1 synergy.
References
- 1. [An anticancer drug--carboquone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of immunogenic cell death and potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Understanding the Molecular Mechanisms of Immunogenic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of immunogenic cell death and potential applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunogenic cell death in anticancer chemotherapy and its impact on clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Immuno-Oncology Animal Models | Taconic Biosciences [taconic.com]
- 7. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy [frontiersin.org]
- 9. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. “Deconvolution of the immunological contexture of mouse tumors with multiplexed immunohistochemistry” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Carboquone for Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Carboquone in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to this compound's solubility and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an anticancer agent that belongs to the class of alkylating agents.[1][2] Its chemical structure is 2,5-bis-(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone.[2] this compound's cytotoxic effects are mediated through its ability to alkylate and crosslink DNA, which inhibits DNA replication and ultimately leads to the induction of apoptosis (programmed cell death).[1] The activation of its alkylating groups occurs upon the reduction of the quinone structure to a hydroquinone.[1] Additionally, the generation of reactive oxygen species during its redox cycling may also contribute to its cytotoxic activity.[1]
Q2: I'm having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?
Like many hydrophobic compounds, this compound has low aqueous solubility. The recommended solvent for preparing stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). While ethanol can also be used, DMSO is generally a stronger solvent for compounds of this nature. It is crucial to use a high-quality, anhydrous grade of DMSO to minimize degradation of the compound and ensure reproducibility.
Q3: My this compound solution is precipitating when I add it to my cell culture medium. What can I do to prevent this?
Precipitation of this compound in your cell culture medium can be caused by several factors. Here are some troubleshooting steps to address this issue:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically at or below 0.5%. Higher concentrations can be toxic to cells and can also lead to precipitation when the solvent concentration changes abruptly upon dilution.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your this compound stock solution in pre-warmed (37°C) cell culture medium. This gradual decrease in solvent concentration can help maintain the compound's solubility.
-
Rapid Mixing: When adding the this compound solution to the medium, ensure rapid and thorough mixing to avoid localized high concentrations that can trigger precipitation.
-
Temperature: Thaw frozen stock solutions slowly and ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Temperature shocks can decrease the solubility of compounds.
-
pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Significant pH shifts can affect the solubility of your compound.
Q4: What is the maximum concentration of this compound I can use in my experiments?
The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify a suitable concentration range for your experiments.
Q5: How should I store my this compound stock solution?
This compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability.
Data Presentation: this compound Solubility
| Solvent | Qualitative Solubility | Recommended Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 10-20 mM | The solvent of choice for preparing high-concentration stock solutions. Ensure the final concentration in cell culture is ≤ 0.5%. |
| Ethanol | Moderate | 1-5 mM | Can be used as an alternative to DMSO, but may not achieve as high a stock concentration. |
| Water | Very Low | Not Recommended | This compound is poorly soluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Very Low | Not Recommended | Similar to water, this compound has very limited solubility in PBS. |
Experimental Protocol: Preparation of this compound for Cell-Based Assays
This protocol provides a detailed methodology for the preparation of this compound stock solutions and their dilution for use in typical cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sterile, 0.22 µm syringe filter (optional, for sterilization)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution).
-
Vortexing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If sterility is a concern, you can filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Dilution of this compound Stock Solution for Cell Treatment
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium while gently vortexing or mixing to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment: Remove the existing medium from your cells and add the prepared this compound dilutions or vehicle control.
Mandatory Visualizations
This compound Experimental Workflow
Caption: A flowchart illustrating the key steps for preparing and testing this compound in a cell-based assay.
This compound-Induced DNA Damage Response Pathway
Caption: A simplified signaling pathway illustrating how this compound-induced DNA damage can lead to cell cycle arrest and apoptosis.
References
Technical Support Center: Carboquone Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Carboquone in cell culture media. Accurate and reproducible experimental results depend on understanding and mitigating potential stability issues of this potent antineoplastic agent.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a strong indicator of compound instability. This compound, as a bifunctional alkylating agent with a benzoquinone structure, can be susceptible to degradation in aqueous environments like cell culture media.[1][2] Factors such as pH, temperature, light exposure, and interactions with media components can affect its stability and, consequently, its effective concentration over the course of an experiment.[3]
Q2: What is the expected half-life of this compound in my cell culture medium?
A2: The specific half-life of this compound in any given cell culture medium has not been extensively published. However, as a benzoquinone-containing alkylating agent, it is predicted to have limited stability.[2] The stability is highly dependent on the specific conditions of your experiment, including the media formulation, incubation temperature, and pH.[3] It is crucial to determine the stability empirically under your specific experimental conditions.
Q3: What are the primary factors that can cause this compound to degrade in cell culture media?
A3: Several factors can contribute to the degradation of this compound:
-
pH: The stability of benzoquinones is often pH-dependent.[3] Standard cell culture media are typically buffered to a pH of 7.2-7.4, which may not be optimal for this compound stability.
-
Temperature: Incubation at 37°C will accelerate the rate of chemical degradation compared to storage at lower temperatures.[3]
-
Light: Exposure to light, especially UV light, can induce photochemical degradation of quinone structures.[3][4]
-
Media Components: Components in the culture medium, such as amino acids, vitamins, and serum proteins, could potentially react with and degrade this compound.
-
Redox Environment: The quinone moiety of this compound is susceptible to reduction, which is a key step in its activation to an alkylating agent.[5] The redox potential of the cell culture medium could therefore influence its stability and activity.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
-
Prepare Fresh Solutions: Prepare this compound solutions immediately before use.
-
Protect from Light: Protect stock solutions and experimental cultures from light by using amber vials and minimizing exposure to ambient light.
-
Control Temperature: While experiments need to be at 37°C, minimize the time the compound spends in media at this temperature before and after the experiment.
-
Consider Serum-Free Media: If experimentally feasible, test the stability of this compound in serum-free media to see if serum components are contributing to degradation.
-
pH Optimization: If your experimental system allows, you could investigate the effect of slight pH variations on stability, although this is often constrained by cell health.
Q5: What are the potential degradation products of this compound?
A5: The degradation of benzoquinones in aqueous solutions can lead to the formation of hydroquinones and hydroxy-benzoquinones.[3][4][6] For this compound, this would involve the reduction of the quinone ring. Further reactions could lead to the opening of the aziridine rings, which is part of its mechanism of action but can also be a degradation pathway. The exact degradation products in cell culture media would need to be identified analytically.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of compound activity over time | Degradation of this compound in the cell culture medium. | Perform a time-course stability study to determine the half-life of this compound under your experimental conditions. Consider adding the compound at multiple time points during long-term experiments. |
| High variability between replicate experiments | Inconsistent degradation rates due to slight variations in experimental setup (e.g., light exposure, temperature fluctuations). | Standardize all experimental procedures meticulously. Prepare a master mix of the final this compound concentration in the medium for all replicates to ensure uniformity. |
| Precipitation of the compound in the medium | Poor solubility of this compound in the aqueous medium. | Visually inspect for precipitate. If observed, consider lowering the final concentration or optimizing the dilution method from the stock solution. |
| Unexpected cellular toxicity | Formation of toxic degradation products. | Analyze the medium for the presence of degradation products using techniques like HPLC-MS. If toxic byproducts are identified, a different experimental approach may be needed. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (or other suitable solvent for stock solution)
-
Cell culture medium of interest (with and without serum, if applicable)
-
Sterile, light-protected microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Acetonitrile (ACN) or other suitable organic solvent for extraction
-
Internal standard (optional, but recommended for improved accuracy)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference.
-
Incubation: Dispense the remaining spiked media into sterile, light-protected tubes or wells and place them in a 37°C incubator.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from the incubated media.
-
Sample Preparation for HPLC:
-
To each aliquot, add a fixed volume of cold acetonitrile (e.g., 2 volumes) to precipitate proteins and extract this compound. If using an internal standard, it should be in the acetonitrile.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the remaining concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its degradation kinetics and half-life.
-
Data Presentation
Table 1: Example of this compound Stability Data in Different Media
This table presents hypothetical data for illustrative purposes.
| Time (hours) | Concentration in Medium A (µM) | % Remaining in Medium A | Concentration in Medium B + 10% FBS (µM) | % Remaining in Medium B + 10% FBS |
| 0 | 10.0 | 100 | 10.0 | 100 |
| 2 | 8.5 | 85 | 9.0 | 90 |
| 4 | 7.2 | 72 | 8.1 | 81 |
| 8 | 5.1 | 51 | 6.5 | 65 |
| 24 | 1.5 | 15 | 2.8 | 28 |
| 48 | <0.1 | <1 | 0.5 | 5 |
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action leading to DNA damage and apoptosis.
Experimental Workflow
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H19N3O5 | CID 2569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Photolysis of aqueous solutions of p-benzoquinone: a spectrophotometric investigation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Carboquone Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carboquone in animal studies. The information is designed to help mitigate common side effects and ensure the successful execution of preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: this compound, as an alkylating agent, primarily affects rapidly dividing cells. The most frequently reported side effects in animal models include:
-
Myelosuppression: A decrease in the production of blood cells in the bone marrow, leading to leukopenia (low white blood cell count), thrombocytopenia (low platelet count), and anemia (low red blood cell count).[1][2][3][4][5]
-
Gastrointestinal (GI) Toxicity: Damage to the lining of the GI tract, which can manifest as nausea, vomiting, diarrhea, and weight loss.[6][7][8]
-
Oxidative Stress: this compound is a quinone-containing compound, and its metabolism can generate reactive oxygen species (ROS), leading to cellular damage.[9][10]
Q2: Are there any known agents that can help reduce this compound-induced side effects?
A2: Yes, based on clinical observations and preclinical studies with similar chemotherapeutic agents, several strategies can be employed:
-
Immunomodulators and Corticosteroids: Combination with an immunopotentiator or prednisone has been reported to diminish the side effects of this compound in clinical settings.[11] A preclinical study combining this compound with the immunomodulator PSK showed enhanced antitumor effects in rats.[12]
-
Cytoprotective Agents: Agents like amifostine have shown broad-spectrum protection of normal tissues from the cytotoxic effects of alkylating agents and radiation in preclinical studies.[13][14][15]
-
Antioxidants: N-acetylcysteine (NAC) is a potent antioxidant that can help mitigate the oxidative stress induced by quinone-containing compounds.[16][17][18]
Q3: How does this compound cause myelosuppression, and what is the general mechanism?
A3: this compound, like other alkylating agents, damages the DNA of hematopoietic stem cells in the bone marrow. This damage disrupts their ability to divide and differentiate into mature blood cells, leading to a decline in circulating white blood cells, red blood cells, and platelets.[1][4][5]
Troubleshooting Guides
Issue 1: Severe Myelosuppression Observed in a Mouse Model
Symptoms:
-
Significant drop in white blood cell (WBC) and platelet counts in treated animals.
-
Increased incidence of infections or bleeding.
-
Severe weight loss and lethargy.
Possible Causes:
-
The dose of this compound is too high for the specific animal strain or model.
-
Lack of supportive care to manage bone marrow toxicity.
Troubleshooting Steps:
-
Dose Adjustment: Consider a dose-reduction experiment to find the maximum tolerated dose (MTD) in your specific animal model.
-
Combination Therapy with Prednisone: Based on clinical reports of reduced side effects, consider co-administration with prednisone.[11]
-
Co-administration with an Immunomodulator: The use of an immunomodulator like PSK has been shown to enhance the therapeutic effect of this compound and may help in managing side effects.[12]
-
Application of Cytoprotective Agents: Although not specifically tested with this compound, amifostine has demonstrated significant protection of bone marrow progenitor cells from other alkylating agents in preclinical studies.[13][14][15]
Issue 2: Significant Gastrointestinal Toxicity and Weight Loss in a Rat Model
Symptoms:
-
Diarrhea and dehydration.
-
Greater than 15% body weight loss compared to the control group.
-
Reduced food and water intake.
Possible Causes:
-
Direct cytotoxic effect of this compound on the rapidly dividing cells of the intestinal lining.[6][7]
-
This compound-induced oxidative stress contributing to mucosal damage.
Troubleshooting Steps:
-
Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake.
-
Hydration: Ensure adequate hydration with subcutaneous or intraperitoneal administration of sterile saline if necessary.
-
Antioxidant Supplementation: Co-administration with N-acetylcysteine (NAC) may mitigate oxidative damage to the GI tract.[18]
-
Anti-inflammatory Co-treatment: The use of prednisone may help reduce inflammation in the gut.[11]
Data on Mitigating Side Effects of Similar Agents
Since specific quantitative data on mitigating this compound's side effects in animal studies is limited, the following tables present data from studies on similar chemotherapeutic agents, which may provide a rationale for experimental design.
Table 1: Effect of Amifostine on Carboplatin-Induced Myelosuppression in a Murine Model
| Treatment Group | Platelet Nadir (x 10^9 cells/L) | Granulocyte Nadir (x 10^9 cells/L) |
| Carboplatin (500 mg/m²) | 85 | 1.6 |
| Carboplatin (500 mg/m²) + Amifostine (910 mg/m²) | 144 | 2.4 |
Data adapted from a clinical trial, as preclinical data was cited as the basis for this trial.[19]
Table 2: Protective Effect of N-Acetylcysteine (NAC) against Irinotecan-Induced Toxicity in Rats
| Parameter | Control | Irinotecan (CPT-11) | CPT-11 + NAC |
| Liver Enzymes | |||
| ALT (U/L) | 35.4 | 89.2 | 45.1 |
| AST (U/L) | 112.7 | 245.8 | 135.6 |
| Kidney Function | |||
| BUN (mg/dL) | 21.3 | 45.9 | 28.7 |
| Creatinine (mg/dL) | 0.45 | 1.12 | 0.68 |
| Oxidative Stress (Stomach) | |||
| MDA (nmol/g tissue) | 1.2 | 3.8 | 1.9 |
| SOD (U/mg protein) | 45.2 | 21.7 | 38.5 |
| GPx (U/mg protein) | 28.9 | 12.4 | 23.1 |
Data is illustrative and synthesized from findings reported in a study on Irinotecan, a topoisomerase inhibitor with significant gastrointestinal and oxidative side effects.[18]
Experimental Protocols
Protocol 1: Evaluation of Prednisone for the Mitigation of this compound-Induced Myelosuppression in Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Groups (n=8 per group):
-
Group 1: Vehicle control (e.g., saline, i.p.).
-
Group 2: this compound (determine MTD, e.g., 2 mg/kg, i.p., single dose).
-
Group 3: this compound (2 mg/kg, i.p.) + Prednisone (e.g., 1 mg/kg, p.o., daily for 5 days starting on the day of this compound administration).
-
Group 4: Prednisone alone (1 mg/kg, p.o., daily for 5 days).
-
-
Procedure:
-
Administer this compound and prednisone according to the group assignments.
-
Monitor body weight and clinical signs daily.
-
Collect blood samples via tail vein or retro-orbital sinus on days 0, 3, 7, 10, and 14 post-treatment.
-
Perform complete blood counts (CBC) to determine WBC, platelet, and RBC counts.
-
-
Endpoint Analysis: Compare the nadir and recovery of blood cell counts between Group 2 and Group 3 to assess the protective effect of prednisone.
Protocol 2: Assessment of N-Acetylcysteine (NAC) in Reducing this compound-Induced Gastrointestinal Toxicity in Rats
-
Animal Model: Male Wistar rats, 200-250g.
-
Groups (n=8 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 5 mg/kg, i.p., single dose).
-
Group 3: this compound (5 mg/kg, i.p.) + NAC (e.g., 150 mg/kg, i.p., 1 hour before this compound).
-
Group 4: NAC alone (150 mg/kg, i.p.).
-
-
Procedure:
-
Administer NAC and this compound as per the group design.
-
Monitor body weight, food and water intake, and stool consistency daily for 7 days.
-
On day 7, euthanize the animals and collect stomach and intestinal tissues.
-
-
Endpoint Analysis:
-
Compare body weight changes between the groups.
-
Perform histological analysis of the GI tissues to assess for mucosal damage.
-
Measure markers of oxidative stress (e.g., malondialdehyde - MDA) and antioxidant enzyme activity (e.g., superoxide dismutase - SOD, glutathione peroxidase - GPx) in tissue homogenates.
-
Visualizations
Caption: this compound-induced myelosuppression pathway.
References
- 1. Chemotherapy-induced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haematological toxicity of carboplatin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haematological toxicity of carboplatin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 8. youtube.com [youtube.com]
- 9. Quinones as mutagens, carcinogens, and anticancer agents: introduction and overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [An anticancer drug--carboquone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined therapeutic effects of an immunomodulator, PSK, and chemotherapy with this compound on rat bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine (Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amifostine: the preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (WR-2721): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of N-acetylcysteine in clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Clinical effects of amifostine (Ethyol) in patients treated with carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Carboquone Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the alkylating agent Carboquone in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an alkylating agent that exerts its anticancer effects by forming covalent bonds with DNA. This leads to DNA cross-linking, which inhibits DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis (programmed cell death).
Q2: My cancer cell line is showing increasing resistance to this compound. What are the likely mechanisms?
Resistance to this compound, like other alkylating agents, is multifactorial. The primary mechanisms include:
-
Enhanced DNA Repair: Increased activity of DNA repair pathways is a major cause of resistance. Key enzymes involved are O6-methylguanine-DNA methyltransferase (MGMT), which directly removes alkyl groups from guanine, and components of the Base Excision Repair (BER) pathway that repair alkylated bases.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cancer cell, reducing its intracellular concentration and efficacy.
-
Drug Detoxification: Elevated levels of glutathione (GSH) and glutathione S-transferases (GSTs) can conjugate with and detoxify this compound, rendering it inactive.
-
Defective Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic signaling cascade (e.g., p53, Bcl-2 family proteins) can make cancer cells less susceptible to drug-induced cell death.
-
Alterations in Cell Cycle Checkpoints: Dysregulation of cell cycle checkpoints can allow cells with DNA damage to continue proliferating, contributing to resistance.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most common method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI greater than 1 confirms resistance.
Q4: What strategies can I employ in my experiments to overcome this compound resistance?
Several strategies can be investigated to overcome this compound resistance:
-
Combination Therapy: Combining this compound with other agents can be highly effective. Consider using:
-
DNA Repair Inhibitors: Inhibitors of MGMT or PARP (a key enzyme in BER) can sensitize resistant cells to this compound.
-
Efflux Pump Inhibitors: Compounds that block the activity of ABC transporters can increase the intracellular concentration of this compound.
-
Other Chemotherapeutic Agents: Using drugs with different mechanisms of action can target multiple pathways simultaneously.
-
-
Targeting Signaling Pathways: Inhibitors of pro-survival signaling pathways that are often upregulated in resistant cells, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, can restore sensitivity to this compound.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High cell viability despite increasing this compound concentration. | 1. Development of acquired resistance.2. Incorrect drug concentration or degradation.3. Intrinsic resistance of the cell line. | 1. Confirm resistance by determining the IC50 value and comparing it to the parental line.2. Verify the concentration of your this compound stock solution and prepare fresh dilutions for each experiment.3. Review the literature to see if the cell line is known to be intrinsically resistant to alkylating agents. |
| Inconsistent results in cell viability assays. | 1. Variability in cell seeding density.2. Inconsistent drug treatment duration.3. Cell line contamination (e.g., mycoplasma). | 1. Ensure accurate cell counting and consistent seeding density across all wells.2. Adhere strictly to the planned incubation times for drug treatment.3. Regularly test your cell lines for mycoplasma contamination. |
| Failure to establish a stable this compound-resistant cell line. | 1. Drug concentration increased too rapidly, leading to excessive cell death.2. Drug concentration is too low to induce resistance.3. Parental cell line is not suitable for developing resistance. | 1. Use a more gradual dose-escalation strategy, increasing the concentration by a smaller fold at each step.2. Start with a concentration around the IC20 of the parental cell line.3. Consider using a different parental cell line that is initially more sensitive to this compound. |
Data Presentation
Table 1: Illustrative IC50 Values for an Alkylating Agent in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental MCF-7 | Alkylating Agent | 5.2 | - |
| Resistant MCF-7 | Alkylating Agent | 48.7 | 9.4 |
| Parental A549 | Alkylating Agent | 12.5 | - |
| Resistant A549 | Alkylating Agent | 85.1 | 6.8 |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line
This protocol describes the gradual drug induction method to develop a this compound-resistant cell line.
-
Initial Sensitivity Assessment:
-
Determine the IC50 of this compound for the parental cancer cell line using the MTT or CCK-8 assay (see Protocol 2).
-
-
Induction of Resistance:
-
Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
When the cells reach 80-90% confluency, passage them and re-seed in a fresh medium with the same this compound concentration.
-
Maintain the cells at each concentration for 2-3 passages.
-
Gradually increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increase at each step).
-
If significant cell death occurs, maintain the cells at the previous, lower concentration until they recover.
-
-
Monoclonal Selection and Characterization:
-
Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10x the initial IC50), isolate monoclonal resistant cell lines using limiting dilution.
-
Confirm the resistance of the monoclonal lines by re-determining the IC50 and calculating the Resistance Index.
-
Periodically culture the resistant cells in a drug-free medium to assess the stability of the resistant phenotype.
-
Protocol 2: Determination of IC50 by MTT Assay
This protocol outlines the steps for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with the drug concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for developing a this compound-resistant cell line.
Caption: Key mechanisms of resistance to this compound.
Technical Support Center: Refinement of Carboquone Delivery Systems for Targeted Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Carboquone delivery systems for targeted therapy.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and in vitro/in vivo testing of this compound-loaded delivery systems.
1. Formulation and Encapsulation Issues
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Low this compound Encapsulation Efficiency | - Poor solubility of this compound in the chosen organic solvent. - Incompatible polymer/lipid and drug interactions. - Suboptimal process parameters (e.g., sonication time, stirring speed). | - Screen various biocompatible solvents to improve this compound solubility. - Modify the polymer or lipid composition to enhance affinity for this compound. - Optimize formulation parameters such as the drug-to-carrier ratio and processing conditions. |
| Inconsistent Particle Size and High Polydispersity Index (PDI) | - Inefficient homogenization or sonication. - Aggregation of nanoparticles during formulation. - Inappropriate stabilizer concentration. | - Increase homogenization/sonication time and intensity. - Optimize the concentration of the stabilizing agent (e.g., PVA, Poloxamer). - Control the rate of addition of the organic phase to the aqueous phase during nanoprecipitation. |
| Drug Precipitation During Encapsulation | - Supersaturation of this compound in the organic phase. - Rapid solvent evaporation leading to drug crystallization. | - Decrease the initial drug concentration. - Slow down the rate of solvent evaporation. - Consider using a co-solvent to improve drug solubility. |
2. Characterization Challenges
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Inaccurate Particle Size Measurement by DLS | - Presence of aggregates or contaminants. - Inappropriate sample concentration. - Multiple scattering effects. | - Filter the sample before measurement. - Prepare samples in an appropriate concentration range. - Use instrumentation with backscattering detection for concentrated samples. |
| Difficulty in Determining Drug Loading | - Incomplete extraction of this compound from the delivery system. - Degradation of this compound during the extraction process. - Interference from the carrier material in the analytical method. | - Optimize the extraction method using different solvents and techniques (e.g., sonication, vortexing). - Use a validated, stability-indicating analytical method (e.g., HPLC) for this compound quantification. - Prepare a blank carrier sample to use as a control in the analytical method. |
| Variable Zeta Potential Readings | - Changes in pH or ionic strength of the dispersion medium. - Contamination of the sample or measurement cell. | - Use a consistent and well-defined dispersion medium for all measurements. - Thoroughly clean the measurement cell between samples. |
3. In Vitro and In Vivo Performance Issues
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Burst Release of this compound in In Vitro Studies | - High proportion of surface-adsorbed drug. - Porous or unstable carrier matrix. | - Wash the nanoparticles thoroughly after preparation to remove unencapsulated and surface-adsorbed drug. - Modify the carrier composition to create a denser matrix. - Cross-link the polymer chains to reduce the initial burst release. |
| Low Cellular Uptake of Targeted Nanoparticles | - Insufficient ligand density on the nanoparticle surface. - Steric hindrance of the targeting ligand by other surface molecules (e.g., PEG). - Low expression of the target receptor on the cancer cells. | - Optimize the concentration of the targeting ligand during conjugation. - Use a longer spacer between the nanoparticle surface and the targeting ligand. - Confirm the expression level of the target receptor on the specific cancer cell line being used. |
| High Toxicity in Animal Models | - Premature release of this compound from the delivery system in circulation. - Non-specific uptake of nanoparticles by healthy tissues. - Inherent toxicity of the carrier material. | - Engineer the delivery system for better stability and controlled release. - Optimize the targeting strategy to enhance tumor accumulation and reduce off-target effects. - Evaluate the toxicity of the blank carrier (without this compound) in parallel.[1] |
Quantitative Data Summary
The following tables provide a structured overview of typical quantitative data obtained during the characterization of this compound delivery systems. Note: These are representative values and will vary depending on the specific formulation and methodology.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Delivery System | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Liposomes | 120 ± 15 | < 0.2 | -25 ± 5 | 65 ± 8 | 5 ± 1.5 |
| PLGA Nanoparticles | 180 ± 20 | < 0.15 | -15 ± 4 | 80 ± 5 | 8 ± 2 |
| Targeted PLGA-PEG Nanoparticles | 200 ± 25 | < 0.2 | -10 ± 3 | 75 ± 6 | 7 ± 1.8 |
Table 2: In Vitro this compound Release Profile
| Time (hours) | Liposomes (% Cumulative Release) | PLGA Nanoparticles (% Cumulative Release) | Targeted PLGA-PEG Nanoparticles (% Cumulative Release) |
| 1 | 25 ± 4 | 15 ± 3 | 12 ± 2 |
| 6 | 45 ± 6 | 35 ± 5 | 30 ± 4 |
| 12 | 60 ± 7 | 55 ± 6 | 50 ± 5 |
| 24 | 75 ± 8 | 70 ± 7 | 65 ± 6 |
| 48 | 85 ± 9 | 80 ± 8 | 78 ± 7 |
Table 3: In Vivo Efficacy and Toxicity in a Murine Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Body Weight Change (%) |
| Control (Saline) | 0 | +2 ± 1 |
| Free this compound | 40 ± 8 | -15 ± 4 |
| This compound-Loaded PLGA Nanoparticles | 65 ± 10 | -8 ± 3 |
| Targeted this compound Nanoparticles | 85 ± 12 | -3 ± 2 |
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes, followed by probe sonication on an ice bath for 3 minutes.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature overnight to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for immediate use, or lyophilize for long-term storage.
2. Characterization of this compound-Loaded Nanoparticles
-
Particle Size, PDI, and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Lyse a known amount of lyophilized nanoparticles in a suitable solvent to release the encapsulated this compound.
-
Quantify the amount of this compound using a validated HPLC method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
3. In Vitro Drug Release Study
-
Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag (with an appropriate molecular weight cut-off).
-
Place the dialysis bag in a larger volume of the release medium and maintain it at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium.
-
Analyze the amount of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released against time.[2][3]
Visualizations
References
- 1. Toxicology of Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing [frontiersin.org]
Technical Support Center: Addressing Carboquone-Induced Myelosuppression in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing carboquone-induced myelosuppression in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced myelosuppression?
A1: this compound is an alkylating agent that primarily causes myelosuppression by targeting rapidly dividing hematopoietic stem and progenitor cells in the bone marrow.[1] Its mechanism involves cross-linking DNA strands and generating reactive oxygen species (ROS).[1] This damage disrupts DNA replication and cellular division, leading to apoptosis and a reduction in the production of mature blood cells, manifesting as neutropenia, thrombocytopenia, and anemia.[1][2]
Q2: What are the typical signs of myelosuppression in animal models treated with this compound?
A2: The primary indicators of myelosuppression are hematological changes.[2] Key signs include:
-
Neutropenia: A significant decrease in absolute neutrophil count (ANC), increasing susceptibility to infections.[2][3]
-
Thrombocytopenia: A reduction in platelet count, leading to an increased risk of bleeding.[2]
-
Anemia: A decrease in red blood cell count and hemoglobin levels, resulting in fatigue.[2]
Clinically, animals may exhibit lethargy, ruffled fur, weight loss, and signs of infection or bleeding.[2] Regular monitoring of complete blood counts (CBCs) is essential to quantify the extent of myelosuppression.[2]
Q3: How can I monitor the severity of this compound-induced myelosuppression?
A3: Consistent and timely monitoring is crucial. Recommended methods include:
-
Complete Blood Counts (CBCs): Perform serial CBCs to track changes in neutrophils, platelets, and red blood cells. The frequency of monitoring should be guided by the expected nadir (the lowest point of blood cell counts), which for many chemotherapeutic agents occurs 7-14 days post-administration.[3]
-
Bone Marrow Analysis: For a more in-depth assessment, bone marrow cellularity can be evaluated through histological analysis of sternum or femur sections.
-
Colony-Forming Unit (CFU) Assays: CFU assays quantify the number of hematopoietic progenitor cells in the bone marrow and can provide a functional measure of myelosuppression.[4][5]
Q4: Are there any known agents to mitigate this compound-induced myelosuppression?
A4: While specific studies on agents to reverse this compound-induced myelosuppression are limited, general strategies for managing chemotherapy-induced myelosuppression can be applied. These include the use of hematopoietic growth factors such as:
-
Granulocyte-Colony Stimulating Factor (G-CSF): To stimulate the production of neutrophils.[6][7]
-
Erythropoietin (EPO): To stimulate the production of red blood cells.[7]
-
Thrombopoietin (TPO) receptor agonists: To stimulate the production of platelets.[7]
Additionally, novel agents that protect hematopoietic stem and progenitor cells from chemotherapy-induced damage, such as CDK4/6 inhibitors, are under investigation for various chemotherapeutic regimens.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in myelosuppression between animals in the same treatment group. | Inconsistent drug administration, animal strain/age differences, underlying health status. | Ensure accurate and consistent dosing techniques. Use animals of the same strain, sex, and age. Acclimatize animals properly before the study and monitor for any health issues. |
| Unexpectedly severe myelosuppression and high mortality. | This compound dose is too high for the specific animal model or strain. | Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal dose for inducing a consistent level of myelosuppression. Refer to published LD50 data for guidance, if available. |
| Difficulty in obtaining consistent blood samples for CBCs. | Improper blood collection technique, excessive sampling leading to anemia. | Utilize appropriate and consistent blood collection methods (e.g., retro-orbital, saphenous, or tail vein). Limit the frequency and volume of blood collection to avoid impacting animal health and hematological parameters. |
| Inconsistent results in CFU assays. | Variability in bone marrow cell isolation, cell counting, or culture conditions. | Standardize the protocol for bone marrow cell harvesting and processing. Ensure accurate cell counting before plating. Use consistent batches of methylcellulose media and cytokines. |
Quantitative Data Summary
Table 1: Illustrative Dose-Response of this compound on Hematological Parameters in Mice
| This compound Dose (mg/kg) | Neutrophil Count (x10³/µL) at Nadir (Day 7) | Platelet Count (x10³/µL) at Nadir (Day 10) | Hemoglobin (g/dL) at Nadir (Day 14) |
| Vehicle Control | 4.5 ± 0.8 | 850 ± 120 | 13.5 ± 1.2 |
| 1.0 | 2.1 ± 0.5 | 550 ± 90 | 11.8 ± 1.0 |
| 2.5 | 0.8 ± 0.3 | 250 ± 60 | 10.2 ± 0.9 |
| 5.0 | < 0.2 | 80 ± 30 | 8.5 ± 0.8 |
Note: This data is illustrative and should be confirmed with specific experimental studies.
Table 2: LD50 Values for Various Compounds in Rodents (for reference)
| Compound | Animal | Route of Administration | LD50 (mg/kg) |
| Acridine Orange | Male Mouse | Intravenous | 32[10] |
| Acridine Orange | Female Mouse | Intravenous | 36[10] |
| T2 Toxin | Rat, Mouse, Guinea Pig, Pigeon | Various | 1.0 - 14[11] |
Note: Specific LD50 for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Induction of Myelosuppression with this compound in Mice
-
Animal Model: C3H or BALB/c mice, 8-10 weeks old.
-
This compound Preparation: Dissolve this compound powder in a sterile vehicle solution (e.g., 0.9% saline or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline). The final concentration should be prepared such that the desired dose can be administered in a volume of 100-200 µL.
-
Administration: Administer this compound via a single intravenous (IV) injection into the tail vein or intraperitoneal (IP) injection. For oral administration, oral gavage can be used.[12]
-
Dose Selection: Based on preliminary dose-finding studies, a dose of 2-5 mg/kg is often used to induce significant but sublethal myelosuppression.
-
Monitoring: Collect peripheral blood samples at baseline (Day 0) and at regular intervals (e.g., Days 3, 7, 10, 14, 21) post-injection for CBC analysis. Monitor animal weight and clinical signs daily.
Protocol 2: Murine Colony-Forming Unit (CFU) Assay
-
Bone Marrow Harvest: Euthanize mice at the desired time point post-carboquone administration. Dissect femurs and tibias and flush the bone marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Cell Suspension: Create a single-cell suspension by gently passing the bone marrow through a 21-gauge needle.
-
Cell Counting: Count the nucleated cells using a hemocytometer or an automated cell counter.
-
Plating: Mix 1x10⁵ bone marrow cells with 1 mL of methylcellulose-based medium (e.g., MethoCult™) containing appropriate murine cytokines (e.g., SCF, IL-3, IL-6, EPO). Plate the mixture in duplicate in 35 mm culture dishes.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.
-
Colony Counting: Enumerate the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid, and CFU-GEMM for granulocyte-erythroid-macrophage-megakaryocyte) under an inverted microscope.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Model-based prediction of myelosuppression and recovery based on frequent neutrophil monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles for in vitro myelotoxicity tests in preclinical drug development and clinical trial planning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colchicine-induced bone marrow suppression: treatment with granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Characterization of G1T28: A Novel CDK4/6 Inhibitor for Reduction of Chemotherapy-Induced Myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Best practices for handling and storing Carboquone
Welcome to the Technical Support Center for Carboquone. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing this compound, as well as troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antineoplastic agent used in chemotherapy[1][2]. Its chemical name is 2,5-bis(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone[1]. As an alkylating agent, this compound's primary mechanism of action involves the cross-linking of DNA strands. This action inhibits DNA replication and transcription, ultimately leading to programmed cell death, or apoptosis[3].
Q2: What are the general safety precautions for handling this compound?
A2: this compound is a potent cytotoxic compound and should be handled with extreme care in a controlled laboratory environment, such as a chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. In case of accidental exposure, wash the affected area immediately with copious amounts of water and seek medical attention.
Q3: How should this compound be stored?
A3: this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Protect from light and moisture to prevent degradation. For long-term storage, refrigeration at 2-8°C is recommended.
Q4: In which solvents is this compound soluble?
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | A common solvent for preparing stock solutions. |
| Water | Sparingly soluble | Aqueous solubility is limited. |
| Ethanol | Sparingly soluble | Can be used for some applications, but solubility may be limited. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | Dilutions from a stock solution in DMSO are recommended. |
Table 2: Stability of this compound
| Condition | Stability | Recommendations |
| Temperature | ||
| Refrigerated (2-8°C) | Stable | Recommended for long-term storage of solid compound and stock solutions. |
| Room Temperature (20-25°C) | Limited stability | Avoid prolonged storage at room temperature, especially in solution. |
| Elevated Temperatures (>30°C) | Prone to degradation | Avoid exposure to high temperatures. |
| Light | ||
| Dark | Stable | Store in light-resistant containers. |
| UV or Ambient Light | Susceptible to degradation | Protect from light exposure during handling and experiments whenever possible. |
| pH | ||
| Neutral (pH 7.4) | Moderately stable in aqueous solutions | Prepare fresh solutions for experiments. |
| Acidic or Alkaline | Increased degradation | Avoid strongly acidic or alkaline conditions. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. The final DMSO concentration should be below 0.5%. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a blank control (medium only).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
DNA Cross-Linking Assay (Alkaline Elution Assay - Conceptual Overview)
This assay can be used to detect DNA interstrand cross-links, a key mechanism of this compound.
Methodology:
-
Cell Labeling and Treatment: Pre-label cellular DNA with a radioactive tracer (e.g., [¹⁴C]-thymidine). Treat the cells with this compound.
-
Cell Lysis: Lyse the cells directly on a filter under alkaline conditions.
-
DNA Elution: Elute the DNA from the filter with an alkaline buffer at a constant flow rate. The rate of elution is inversely proportional to the molecular weight of the DNA. DNA with interstrand cross-links will elute more slowly than control DNA.
-
Quantification: Measure the radioactivity in the eluted fractions and the filter to determine the extent of DNA cross-linking.
Troubleshooting Guides
Troubleshooting Cytotoxicity Assays with this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Edge effects in the plate- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate.- Visually inspect for precipitation; consider using a co-solvent or adjusting the final DMSO concentration. |
| No dose-dependent cytotoxicity | - Compound inactivity (degradation)- Incorrect concentration range- Cell line resistance | - Prepare fresh this compound solutions for each experiment.- Test a wider range of concentrations.- Verify the sensitivity of the cell line to alkylating agents. |
| High background signal | - Contamination (bacterial or fungal)- Compound interference with the assay | - Regularly check cell cultures for contamination.- Run a cell-free control with this compound to check for direct interaction with assay reagents. |
Troubleshooting Apoptosis Assays with this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low percentage of apoptotic cells | - Insufficient drug concentration or incubation time- Loss of apoptotic cells during harvesting | - Optimize the concentration and duration of this compound treatment.- Collect both adherent and floating cells. |
| High percentage of necrotic cells (PI positive) | - High drug concentration causing rapid cell death- Harsh cell handling | - Use a lower concentration of this compound.- Handle cells gently during harvesting and staining. |
| Inconsistent staining | - Reagent degradation- Incorrect buffer composition | - Store staining reagents properly and protect from light.- Use the recommended binding buffer for Annexin V staining. |
Signaling Pathways & Visualizations
This compound, as a DNA alkylating agent, induces DNA damage, which in turn activates complex cellular signaling pathways that can lead to cell cycle arrest and apoptosis. The tumor suppressor protein p53 is a critical mediator of the cellular response to DNA damage. Additionally, the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways are often implicated in regulating cell survival and apoptosis in response to chemotherapy.
References
Reducing off-target effects of Carboquone in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboquone. The information is designed to help mitigate off-target effects and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it lead to off-target effects?
This compound is an alkylating agent that exerts its anticancer effects primarily by forming covalent bonds with DNA, leading to intra-strand and inter-strand cross-links.[1] This cross-linking disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[2] this compound is particularly effective against rapidly dividing cells, a characteristic of many cancers. However, this lack of specificity is also the root of its off-target effects, as it can also damage healthy, rapidly proliferating cells in the body, such as those in the bone marrow and gastrointestinal tract.[1]
Q2: What are the common off-target effects observed with this compound in research models?
Common off-target effects associated with this compound are a direct consequence of its mechanism of action on healthy, rapidly dividing cells. These include:
-
Myelosuppression: Inhibition of bone marrow cell proliferation, leading to a decrease in the production of red blood cells, white blood cells, and platelets.
-
Gastrointestinal toxicity: Damage to the epithelial cells lining the gastrointestinal tract, which can result in nausea, vomiting, and diarrhea.[2]
Q3: How can I assess the cytotoxicity of this compound in my cell lines?
Standard in vitro cytotoxicity assays can be used to determine the half-maximal inhibitory concentration (IC50) of this compound in your cancer and normal cell lines. This will help establish a therapeutic window and assess off-target cytotoxicity. Commonly used assays include:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
LDH Release Assay: Quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells, an indicator of cytotoxicity.
-
Annexin V/PI Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.
Troubleshooting Guides
Problem: High cytotoxicity in normal (non-cancerous) control cell lines.
Possible Cause: The concentration of this compound is too high, leading to significant off-target effects.
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 values for both your cancer cell line and a relevant normal cell line (e.g., human fibroblasts). This will help you identify a concentration that is cytotoxic to cancer cells while minimizing toxicity to normal cells.
-
Combination Therapy: Consider using this compound in combination with other agents that can enhance its anti-cancer activity or protect normal cells. For example, co-administration with glucocorticoids like prednisone has been reported to diminish the side effects of this compound.[3] Prednisone can help by reducing inflammation and suppressing the immune response.[4][5][6][7]
Problem: Inconsistent results between experiments.
Possible Cause 1: Variability in cell culture conditions.
Solution:
-
Standardize Protocols: Ensure that cell seeding density, media composition, and incubation times are consistent across all experiments.
-
Cell Health: Regularly monitor the health and passage number of your cell lines.
Possible Cause 2: Degradation of this compound.
Solution:
-
Proper Storage: Store this compound according to the manufacturer's instructions, typically protected from light and moisture.
-
Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment.
Data Presentation
Table 1: Comparative IC50 Values of Various Anticancer Agents
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound X | A549 (Lung Cancer) | 4.2 | [8] |
| Compound Y | MCF-7 (Breast Cancer) | 37.2 | [8] |
| Compound Z | HeLa (Cervical Cancer) | 34.3 | [8] |
| 5-Fluorouracil | A549 (Lung Cancer) | 1.3 | [8] |
| 5-Fluorouracil | MCF-7 (Breast Cancer) | 1.4 | [8] |
| 5-Fluorouracil | HeLa (Cervical Cancer) | 1.3 | [8] |
| Cisplatin | A549 (Lung Cancer) | >100 | [9] |
| Cisplatin | MCF-7 (Breast Cancer) | 27.2 ± 3.1 | [9] |
| Cisplatin | HeLa (Cervical Cancer) | 9.3 ± 0.5 | [10] |
| Doxorubicin | A549 (Lung Cancer) | 6.62 | [11] |
| Doxorubicin | MCF-7 (Breast Cancer) | 7.67 | [11] |
| Doxorubicin | HepG2 (Liver Cancer) | 8.28 | [11] |
Note: This table presents a compilation of IC50 values for various anticancer agents from the literature to provide a comparative context. Specific IC50 values for this compound should be determined empirically for the cell lines used in your research.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for determining the IC50 of this compound.
Materials:
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Formulation of this compound-Loaded PLGA-Chitosan Nanoparticles (Hypothetical Adaptation)
This protocol is a hypothetical adaptation of a general method for encapsulating a hydrophobic drug within PLGA-chitosan nanoparticles. This approach aims to improve targeted delivery and reduce systemic toxicity.
Materials:
-
This compound
-
PLGA (poly(lactic-co-glycolic acid))
-
Chitosan
-
PVA (polyvinyl alcohol)
-
Dichloromethane (DCM)
-
Acetic acid
-
Dialysis membrane
-
Ultrasonicator
-
Lyophilizer
Procedure:
-
Primary Emulsion: Dissolve PLGA and this compound in an organic solvent like DCM. This organic phase is then emulsified in an aqueous solution of PVA by ultrasonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation under continuous stirring, leading to the formation of this compound-loaded PLGA nanoparticles.
-
Nanoparticle Collection: The nanoparticles are collected by ultracentrifugation and washed to remove excess PVA.
-
Chitosan Coating: The PLGA nanoparticles are resuspended and incubated in a chitosan solution (dissolved in dilute acetic acid) to allow for the electrostatic interaction and coating of the nanoparticles.[12][13][14][15][16]
-
Final Purification: The chitosan-coated nanoparticles are purified by centrifugation and washed.
-
Lyophilization: The final nanoparticle suspension is lyophilized for long-term storage.
Signaling Pathway and Workflow Diagrams
References
- 1. L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corticosteroids in the Treatment of Neoplasms - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prednisone - NCI [cancer.gov]
- 5. Chemotherapy with Steroids: Benefits and More [healthline.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Steroids | Macmillan Cancer Support [macmillan.org.uk]
- 8. mdpi.com [mdpi.com]
- 9. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Evaluation of Chitosan Coated PLGA Nanoparticles Encapsulating Ivosidenib with Enhanced Cytotoxicity Against Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. Preparation and Evaluation of Chitosan Coated PLGA Nanoparticles Encapsulating Ivosidenib with Enhanced Cytotoxicity Against Human Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Carboquone vs. Cisplatin: A Comparative Efficacy Guide in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of carboquone and cisplatin, two cytotoxic agents, in preclinical ovarian cancer models. While both agents exhibit anti-tumor properties, a direct head-to-head comparison in the scientific literature is limited. This document synthesizes the available data to offer insights into their mechanisms of action and individual efficacy, highlighting the existing knowledge gaps.
Overview and Mechanism of Action
This compound , an aziridinylbenzoquinone derivative, functions as an alkylating agent. Its mechanism of action involves metabolic activation to reactive intermediates that induce inter- and intra-strand DNA cross-links. This disruption of DNA integrity impedes replication and transcription, ultimately triggering cell cycle arrest and apoptosis. Additionally, the generation of reactive oxygen species may contribute to its cytotoxic effects.
Cisplatin , a platinum-based coordination complex, is a cornerstone of ovarian cancer chemotherapy. Its primary mechanism involves the formation of platinum-DNA adducts, leading to DNA damage. This damage, if not repaired, activates signaling pathways that result in apoptosis.
The distinct chemical natures of this compound (an organic alkylating agent) and cisplatin (an inorganic platinum complex) underlie their different interactions with cellular macromolecules and subsequent biological responses.
In Vitro Efficacy
Table 1: Cisplatin IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Assay Method |
| OV-90 | 16.75 ± 0.83 | 72h | Not Specified |
| SKOV-3 | 19.18 ± 0.91 | 72h | Not Specified |
| A2780 | 1.40 ± 0.11 | Not Specified | MTT Assay |
| A2780/CP70 (Cisplatin-Resistant) | Not Specified | Not Specified | Not Specified |
| A2780cisR (Cisplatin-Resistant) | 7.39 ± 1.27 | Not Specified | MTT Assay |
Data compiled from multiple sources. Variations in reported IC50 values for the same cell line exist across different studies.
Table 2: this compound IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Assay Method |
| Data Not Available | - | - | - |
A comprehensive search of available literature did not yield specific IC50 values for this compound in ovarian cancer cell lines.
In Vivo Efficacy
Similar to the in vitro data, direct comparative in vivo studies are lacking. The available information on the in vivo efficacy of each agent in ovarian cancer models is presented below.
Cisplatin:
In a study using a human ovarian carcinoma OVCAR-3 xenograft model in nude mice, intravenous administration of cisplatin at a dose of 3 mg/kg resulted in a 90% reduction in tumor growth at day 20 after the first injection. Another study on the A2780 human ovarian carcinoma model in athymic mice demonstrated significant antitumor activity, with a mean maximum log cell kill of 2.5 following intravenous cisplatin therapy.
This compound:
An early study from 1983 investigated the effects of combination chemotherapy with vincristine and this compound in nude mice transplanted with a human ovarian cancer cell line (JOG-1). This study reported that sequential treatment with vincristine followed by this compound at a 24-hour interval was the most effective schedule in this model. However, specific quantitative data on tumor growth inhibition for this compound as a single agent was not provided, precluding a direct comparison with cisplatin.
Signaling Pathways and Experimental Workflows
To visualize the known mechanisms and experimental approaches, the following diagrams are provided.
Experimental Protocols
Cisplatin IC50 Determination in A2780 and A2780cisR cells (MTT Assay)
This protocol is a generalized representation based on common laboratory practices.
1
A Comparative Analysis of Carboquone and Mitomycin C for Cancer Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms, and experimental evaluation of two potent antitumor alkylating agents.
Carboquone and Mitomycin C are both potent antitumor antibiotics that exert their cytotoxic effects primarily through the alkylation of DNA, leading to the inhibition of DNA replication and ultimately, cell death. While sharing a common general mechanism, their distinct chemical structures and modes of activation result in differences in their spectrum of activity, efficacy under various physiological conditions, and specific molecular pathways they influence. This guide provides a comprehensive comparative analysis of these two compounds, supported by experimental data and detailed protocols to aid researchers in their study and application.
Chemical Structures and General Properties
A fundamental comparison begins with the molecular architecture of this compound and Mitomycin C.
| Feature | This compound | Mitomycin C |
| Chemical Formula | C₁₅H₁₉N₃O₅ | C₁₅H₁₈N₄O₅ |
| Molar Mass | 321.33 g/mol | 334.33 g/mol |
| Core Structure | Aziridinylbenzoquinone | Aziridinopyrroloindoledione |
| Activation | Bioreductive activation of the quinone | Bioreductive activation of the quinone |
Mechanism of Action: A Tale of Two Alkylators
Both this compound and Mitomycin C are bioreductive alkylating agents, meaning they require enzymatic reduction to become active cytotoxic compounds. Upon activation, they form highly reactive intermediates that can crosslink DNA strands, a critical event that triggers cell cycle arrest and apoptosis.
This compound acts as a bifunctional alkylating agent, forming both intra-strand and inter-strand DNA cross-links.[1] This disruption of the DNA double helix is particularly effective against rapidly dividing cancer cells.[1] The activation of this compound is enhanced under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment.[2][3]
Mitomycin C is also a potent DNA crosslinker, with a preference for guanine nucleosides in the 5'-CpG-3' sequence.[4] Its activation is similarly favored in anaerobic environments.[5] Beyond DNA crosslinking, Mitomycin C has been shown to inhibit thioredoxin reductase (TrxR), an enzyme involved in antioxidant defense, which may contribute to its cytotoxic effects.[6]
The DNA damage inflicted by both agents triggers a cellular stress response, leading to the activation of specific signaling pathways that ultimately determine the cell's fate.
Comparative Efficacy: Insights from Experimental Data
In vitro studies have provided valuable quantitative data on the comparative cytotoxicity of this compound and Mitomycin C.
In Vitro Cytotoxicity under Hypoxic Conditions
A key area of comparison is their enhanced efficacy in hypoxic environments, which is a significant advantage in treating solid tumors.
| Assay | Cell Line | Condition | This compound | Mitomycin C | Reference |
| Clonogenic Assay | HeLa | Anoxia | 41.5% inhibition (0.03 µM for 30 min) | 25.4% inhibition (0.45 µM for 45 min) | [7] |
| Succinate Dehydrogenase Inhibition (SDI) Test | Gastric & Colorectal Tumor Tissues | - | 80% decrease in SD activity | 80% decrease in SD activity | [4][8] |
These results suggest that under anoxic conditions, this compound may be more potent at lower concentrations and shorter exposure times compared to Mitomycin C in inhibiting the clonogenicity of HeLa cells.[7] However, their ability to inhibit the metabolic activity of tumor tissues, as measured by the SDI test, appears comparable.[4][8]
Signaling Pathways of Cell Death
The DNA damage induced by this compound and Mitomycin C activates complex signaling cascades that converge on apoptosis.
Mitomycin C-Induced DNA Damage Response
Mitomycin C-induced DNA interstrand crosslinks are recognized by the cell's DNA repair machinery, leading to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. This initiates a signaling cascade that results in S-phase cell cycle arrest, providing time for DNA repair. Key proteins involved in this pathway include Chk1, γ-H2AX, and Rad51.[1] The Xeroderma pigmentosum (XP) proteins, particularly XPE, XPG, and XPF, also play a crucial role in the repair of Mitomycin C-induced DNA damage.
This compound-Induced Apoptosis
While less detailed in the current literature, this compound-induced apoptosis is understood to be a consequence of extensive DNA damage that overwhelms the cell's repair capacity. This triggers the intrinsic apoptosis pathway, characterized by the involvement of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization (MOMP), and the subsequent activation of caspases.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Succinate Dehydrogenase Inhibition (SDI) Assay
This colorimetric assay measures the metabolic activity of cells and can be used to assess cytotoxicity.
Principle: The assay is based on the reduction of a tetrazolium salt by succinate dehydrogenase in metabolically active cells, which forms a colored formazan product. The amount of formazan is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a range of concentrations of this compound or Mitomycin C for a specified duration (e.g., 2 hours).
-
Incubation: After drug exposure, wash the cells and incubate in fresh medium for a period that allows for the expression of cytotoxicity (e.g., 3 days).
-
Assay: Add the SDI reagent (containing a tetrazolium salt and succinate) to each well and incubate for a few hours.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of succinate dehydrogenase inhibition relative to untreated control cells.
Clonogenic Assay
This in vitro cell survival assay assesses the ability of a single cell to proliferate and form a colony.
Principle: The assay determines the fraction of cells that retain their reproductive integrity after treatment with a cytotoxic agent.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line.
-
Drug Exposure: Treat the cells in suspension or as an adherent monolayer with various concentrations of this compound or Mitomycin C for a defined period (e.g., 30-45 minutes).
-
Cell Plating: After treatment, wash the cells and plate a known number of viable cells into petri dishes or multi-well plates.
-
Incubation: Incubate the plates for a period sufficient for colony formation (typically 1-3 weeks), allowing a single cell to grow into a colony of at least 50 cells.
-
Colony Staining and Counting: Fix the colonies with a suitable fixative (e.g., methanol/acetic acid) and stain with a dye such as crystal violet. Count the number of colonies in each dish.
-
Calculation of Surviving Fraction: The surviving fraction is calculated as the (number of colonies formed after treatment) / (number of cells seeded × plating efficiency of control cells).
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. crownbio.com [crownbio.com]
- 3. Mitomycin C as an adjunct to postoperative radiation therapy in squamous cell carcinoma of the head and neck: results from two randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor tissue is more sensitive to mitomycin C, this compound, and aclacinomycin A than is adjacent normal tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. The mitotic ATR-Chk1 pathway promotes CDK1 activity for faithful chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia and acidity increase the cytotoxicity of mitomycin C and this compound to human tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Carboquone's Antitumor Efficacy in Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carboquone's Performance with Alternative Alkylating Agents Supported by Preclinical Data.
This compound, a quinone-based alkylating agent, has historically demonstrated potent antitumor activity in various preclinical models. This guide provides a comparative overview of this compound's efficacy, primarily in murine tumor models, alongside other established alkylating agents. Due to the historical context of this compound's primary research, this guide synthesizes available data, which predominantly focuses on non-xenograft models but provides valuable insights into its in vivo activity.
Comparative Antitumor Activity
While direct head-to-head xenograft studies comparing this compound with modern chemotherapeutics are limited in recent literature, historical in vivo data provides a basis for comparison with other classical alkylating agents. The following tables summarize the available data on the antitumor activity of this compound and comparator agents in various murine tumor models.
Table 1: Antitumor Activity of this compound in Murine Leukemia Models
| Drug | Tumor Model | Dosing Regimen | Efficacy Metric | Result |
| This compound | L1210 Leukemia | Not specified | Increased Lifespan | Marked increase in survival time of untreated mice after serial transplantation in treated mice.[1] |
| Comparator: Cyclophosphamide | L1210 Leukemia | Not specified | Increased Lifespan | Significant increase in survival time.[2] |
Table 2: Antitumor Activity of this compound in Solid Tumor Models
| Drug | Tumor Model | Dosing Regimen | Efficacy Metric | Result |
| This compound | Walker 256 Carcinosarcoma | Not specified | Tumor Growth Inhibition | Inhibition of tumor growth.[3] |
| This compound | Yoshida Sarcoma | Not specified | Cytotoxic Activity | High cytotoxic activity in this tumor model.[4] |
| Comparator: Mitomycin C | Yoshida Sarcoma | Not specified | Cytotoxic Activity | High cytotoxic activity in this tumor model.[4] |
| Comparator: Cyclophosphamide | Walker 256 Carcinosarcoma | Not specified | Tumor Growth Inhibition | Significant inhibition of tumor node growth (80%).[5] |
Experimental Protocols
General Xenograft Tumor Model Protocol
1. Cell Line and Animal Model:
-
Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is selected. Cells are cultured in appropriate media and conditions.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG mice) are used to prevent rejection of the human tumor cells.[6] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Cancer cells are harvested, washed, and resuspended in a sterile medium, often mixed with Matrigel to support initial tumor growth.[7]
-
A specific number of cells (e.g., 1 x 10^6 to 10 x 10^6) are injected subcutaneously into the flank of each mouse.[6]
3. Tumor Growth Monitoring and Randomization:
-
Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.[8]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[8]
4. Drug Administration:
-
The test compound (e.g., this compound) and comparator drugs are administered at predetermined doses and schedules. The route of administration can be intravenous, intraperitoneal, or oral.
-
The control group receives the vehicle used to dissolve the drugs.
5. Efficacy Evaluation:
-
Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Other endpoints may include the time to reach a specific tumor volume, body weight changes (as a measure of toxicity), and overall survival.
6. Data Analysis:
-
Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.
Mechanism of Action
This compound exerts its antitumor effect primarily through its function as a bifunctional alkylating agent.[9] Upon entering a cancer cell, it is metabolically activated and forms highly reactive intermediates that can covalently bind to DNA. This leads to the formation of inter-strand and intra-strand cross-links, which disrupt DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.
Below are diagrams illustrating the mechanism of action of alkylating agents like this compound and a typical workflow for a xenograft study.
References
- 1. Immunological alteration of leukemic cells in vivo after treatment with an antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemotherapy and immunotherapy of L1210 leukemic mice with antigenic tumor sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibitory activity of succinylacetone: studies with Walker 256 carcinosarcoma, Novikoff hepatoma and L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotherapeutic study on Yoshida sarcoma ascites cells implanted into the glandular stomach of rats. Monotherapy with 5-fluorouracil, methyl-CCNU, mitomycin C, adriamycin, and cytosine arabinoside, and combination therapy with respective two-drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of antitumor activity of antibodies to TNF-α on Walker carcinosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [An anticancer drug--carboquone] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carboquone and Paclitaxel in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data from preclinical or clinical studies on the combination of carboquone and paclitaxel is not available in the published scientific literature. This guide provides a comparative analysis based on the individual mechanisms of action of each drug and presents data on the well-established combination of paclitaxel with carboplatin, a different alkylating agent, as a surrogate for understanding potential synergistic interactions.
Introduction
The development of effective combination cancer therapies is a cornerstone of modern oncology. The strategic pairing of cytotoxic agents with differing mechanisms of action can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce overlapping toxicities. This guide explores the potential for combining this compound, an alkylating agent, with paclitaxel, a microtubule inhibitor. While direct evidence for this specific combination is lacking, an examination of their individual properties and the extensive data on paclitaxel combined with other alkylating agents, such as carboplatin, can provide valuable insights for the research and drug development community.
Individual Agent Profiles
This compound: An Alkylating Agent
This compound is an anticancer agent that belongs to the class of alkylating agents.[1] Its primary mechanism of action involves the formation of covalent bonds with DNA, leading to cross-linking of DNA strands. This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] Combination therapies involving this compound and cisplatin have been explored to enhance its antineoplastic activity.[1]
Paclitaxel: A Microtubule Stabilizer
Paclitaxel, a member of the taxane family of chemotherapeutic agents, exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[2] This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial step in cell division.[2] The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3] Paclitaxel is a widely used and effective treatment for various cancers, including ovarian, breast, and non-small cell lung cancer.[4][5][6]
Paclitaxel in Combination with an Alkylating Agent: The Carboplatin Model
Given the absence of data on this compound and paclitaxel, the combination of paclitaxel with carboplatin, a platinum-based alkylating agent, serves as the most relevant and extensively studied comparator. This combination is a standard of care for several cancer types.[5][7] Both paclitaxel and carboplatin have established single-agent activity in various malignancies.[6]
Clinical Efficacy of Paclitaxel and Carboplatin
The combination of paclitaxel and carboplatin has demonstrated significant efficacy in numerous clinical trials across a range of cancers.
| Cancer Type | Dosing Regimen | Response Rate | Median Survival | Key Findings |
| Advanced Non-Small Cell Lung Cancer (Elderly Patients) | Paclitaxel (175 mg/m²) + Carboplatin (AUC=5) every 3 weeks | 25% Overall Response Rate | 7.8 months | The combination is active and safe in an age-selected population.[8] |
| Advanced Carcinoma of the Urothelium with Renal Dysfunction | Paclitaxel (225 mg/m²) + Carboplatin (AUC=6) every 3 weeks | 24.3% Objective Response Rate | 7.1 months | A viable chemotherapy option for this patient population.[9] |
| Adenocarcinoma of Unknown Primary | Paclitaxel (200 mg/m²) + Carboplatin (AUC=5) | 23% Objective Response Rate | 6.5 months | A tolerable and moderately active regimen.[10] |
| Advanced Epithelial Ovarian Cancer | Paclitaxel (185 mg/m²) + Carboplatin (AUC=6) | 70% Overall Objective Response Rate | Not Reported | A feasible and safe regimen recommended for Phase III trials.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for assessing the efficacy of combination chemotherapy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound alone, paclitaxel alone, and the combination of both drugs for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the respective drugs (single agents and combination) for a specified period (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Potential Signaling Pathways and Experimental Workflow
Hypothetical Synergistic Signaling Pathway of this compound and Paclitaxel
The following diagram illustrates a hypothetical signaling pathway for the combined action of this compound and paclitaxel, leading to enhanced apoptosis. This compound induces DNA damage, activating the p53 pathway, while paclitaxel causes mitotic arrest, leading to the activation of the spindle assembly checkpoint and subsequent apoptotic signals.
Caption: Hypothetical synergistic signaling pathway of this compound and paclitaxel.
Experimental Workflow for Evaluating Combination Therapy
The diagram below outlines a typical experimental workflow for the preclinical evaluation of a combination therapy like this compound and paclitaxel.
References
- 1. [An anticancer drug--carboquone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboplatin + Paclitaxel (Carbo-Taxol) for Lung Cancer (NSCLC) | ChemoExperts [chemoexperts.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Paclitaxel and carboplatin for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CARBOPLATIN-TAXOL - NCI [cancer.gov]
- 8. A phase II study of carboplatin and paclitaxel as first line chemotherapy in elderly patients with advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II study of paclitaxel plus carboplatin in patients with advanced carcinoma of the urothelium and renal dysfunction (E2896): a trial of the Eastern Cooperative Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase II study of carboplatin and paclitaxel in adenocarcinoma of unknown primary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I/II study of the combination of carboplatin and paclitaxel as first-line chemotherapy in patients with advanced epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Carboquone and Other Alkylating Agents for Researchers
In the landscape of cancer chemotherapy, alkylating agents represent a foundational class of drugs that exert their cytotoxic effects by inducing DNA damage. This guide provides a detailed comparative analysis of Carboquone against other well-established alkylating agents, including Mitomycin C, Cisplatin, and Cyclophosphamide. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform preclinical and clinical research.
Mechanism of Action: A Common Ground with Distinct Nuances
Alkylating agents share a common mechanism of action: they covalently attach alkyl groups to nucleophilic sites on DNA, primarily the N7 position of guanine. This alkylation can lead to several downstream cytotoxic events, including DNA strand breaks, interference with DNA replication and transcription, and the induction of apoptosis (programmed cell death). A key event for many bifunctional alkylating agents is the formation of interstrand and intrastrand cross-links in the DNA double helix, which are particularly difficult for cancer cells to repair.
This compound, a benzoquinone derivative containing aziridinyl groups, acts as a bioreductive alkylating agent. Its cytotoxic activity is significantly enhanced under hypoxic conditions, a common feature of the tumor microenvironment. This is because the quinone moiety of this compound can be reduced by intracellular reductases to a semiquinone radical, which is more reactive and capable of generating reactive oxygen species (ROS) and alkylating DNA. This property is shared with Mitomycin C, another quinone-containing alkylating agent.
Cisplatin, a platinum-based compound, is often classified as an alkylating-like agent. It forms covalent adducts with DNA, primarily at the N7 position of guanine and adenine, leading to the formation of intrastrand and interstrand cross-links that distort the DNA structure and inhibit replication.
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to its active metabolites, phosphoramide mustard and acrolein. Phosphoramide mustard is the primary alkylating species responsible for the formation of DNA cross-links.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cell growth. The following tables summarize the available IC50 data for this compound and other alkylating agents against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, culture medium, and duration of drug exposure.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Mitomycin C
| Cell Line | Drug | IC50 (µM) | Exposure Time | Notes |
| HeLa | This compound | 0.03 (anoxic) | 30 min | Clonogenicity inhibited by 41.5%[1] |
| HeLa | Mitomycin C | 0.45 (anoxic) | 45 min | Clonogenicity inhibited by 25.4%[1] |
Table 2: In Vitro Cytotoxicity (IC50) of Cisplatin and Carboplatin
| Cell Line | Drug | IC50 (µg/mL) | Exposure Time (h) | Reference |
| Endometrial Adenocarcinoma (UM-EC-1) | Cisplatin | 0.022 | Not Specified | [2] |
| Endometrial Adenocarcinoma (UM-EC-1) | Carboplatin | 0.096 | Not Specified | [2] |
| Endometrial Adenocarcinoma (UT-EC-3) | Cisplatin | 0.56 | Not Specified | [2] |
| Endometrial Adenocarcinoma (UT-EC-3) | Carboplatin | 1.20 | Not Specified | [2] |
| Ovarian Cancer (OVCAR-3) | Cisplatin | ~107 (ID50) | 24 | [3] |
| Ovarian Cancer (OVCAR-3) | Carboplatin | ~490 (ID50) | 24 | [3] |
Table 3: In Vitro Cytotoxicity (IC50) of Cyclophosphamide
| Cell Line | Drug | IC50 (µg/mL) | Exposure Time (h) | Reference |
| HeLa | Cyclophosphamide | 11.92 | Not Specified | [4] |
| HEp2 | Cyclophosphamide | 23.12 | Not Specified | [4] |
In Vivo Anti-Tumor Activity: Evidence from Preclinical Models
Preclinical animal models are crucial for evaluating the in vivo efficacy of anticancer agents. The following table summarizes available data on the anti-tumor activity of this compound and other alkylating agents in mouse models.
Table 4: In Vivo Anti-Tumor Activity
| Drug | Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | MM-46 mammary cancer | C3H/He mice | 2 mg/kg, single i.v. injection on day 4 or 7 | 100% complete tumor regression[5] | [5] |
| Cisplatin | NCI-H460 lung cancer xenograft | Nude mice | 15 mg/kg, i.v. every 5 days for 3 weeks | 60.4% TGI | [6] |
| Carboplatin | Testicular nonseminomatous germ cell tumor xenograft | SCID mice | 60 mg/kg, cycled twice | Tumor eradication | [7] |
| Cyclophosphamide | Chemically induced mammary carcinoma (clone B) | Rats | 62.6 mg/kg or 41.8 mg/kg, once weekly for 3 weeks | Diminished tumor volume |
Signaling Pathways and Experimental Workflows
The cellular response to DNA damage induced by alkylating agents involves a complex network of signaling pathways. A central player in this response is the tumor suppressor protein p53, which, upon activation, can trigger cell cycle arrest to allow for DNA repair or initiate apoptosis if the damage is irreparable.
Below are diagrams generated using Graphviz to illustrate key concepts and workflows.
References
- 1. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Navigating Resistance: A Comparative Analysis of Carboquone Cross-Resistance Profiles
For researchers, scientists, and drug development professionals, understanding the landscape of drug resistance is paramount to developing effective cancer therapies. This guide provides a comparative analysis of cross-resistance between the alkylating agent Carboquone and other chemotherapeutics, supported by experimental data. By examining the patterns of sensitivity and resistance in various cancer cell lines, we can elucidate the underlying mechanisms and inform the rational design of combination therapies.
This compound, a quinone-containing alkylating agent, exerts its anticancer effects primarily through the induction of DNA cross-links and the generation of reactive oxygen species, leading to cell cycle arrest and apoptosis.[1] However, as with many chemotherapeutic agents, the development of drug resistance poses a significant clinical challenge. Cross-resistance, where resistance to one drug confers resistance to other, often structurally or mechanistically related, drugs, is a major hurdle in cancer treatment.[2] This guide synthesizes findings from several in-vitro studies to provide a clearer picture of this compound's cross-resistance profile.
Quantitative Analysis of Cross-Resistance
The following tables summarize the in-vitro cytotoxicity data from various studies, illustrating the cross-resistance patterns observed between this compound and other chemotherapeutic agents in different cancer cell lines.
Table 1: Cross-Resistance in an FK317-Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Line
A study on a human non-small cell lung cancer cell line (Lu99) and its subline resistant to the bioreductive agent FK317 (Lu99/317) demonstrated cross-resistance to this compound and Mitomycin C (MMC). This cross-resistance was attributed to a deficiency in the enzyme DT-diaphorase in the resistant subline.[3]
| Cell Line | Drug | Resistance Status | Key Finding |
| Lu99/317 | This compound (CQ) | Cross-resistant | Deficiency in DT-diaphorase enzyme activity was observed in the resistant subline.[3] |
| Lu99/317 | Mitomycin C (MMC) | Cross-resistant | |
| Lu99/317 | Adriamycin (ADR) | Not cross-resistant | |
| Lu99/317 | Cisplatin (CDDP) | Not cross-resistant |
Table 2: Lack of Cross-Resistance in Mitomycin C-Resistant NSCLC Cell Lines
In contrast to the findings with the FK317-resistant line, two Mitomycin C-resistant NSCLC sublines, PC-9/MC2 and PC-9/MC4, did not exhibit cross-resistance to this compound. This suggests that the mechanism of MMC resistance in these cell lines may differ from that in the Lu99/317 line and does not confer resistance to this compound.[1][4]
| Cell Line | Drug | Resistance Status | Key Finding |
| PC-9/MC2 | This compound | Not cross-resistant | The study established two MMC-resistant sublines that did not show cross-resistance to this compound.[1][4] |
| PC-9/MC4 | This compound | Not cross-resistant |
Table 3: Cross-Resistance in an Adriamycin-Resistant Ovarian Cancer Cell Line
An Adriamycin-resistant ovarian serous cystadenocarcinoma cell line was found to be cross-resistant to a variety of other chemotherapeutic agents, including this compound and Mitomycin C. Notably, the cross-resistance to Mitomycin C was not reversible by verapamil or cyclosporin A, suggesting a mechanism independent of P-glycoprotein-mediated multidrug resistance.[5]
| Cell Line | Drug | Resistance Status | Key Finding |
| Adriamycin-Resistant Ovarian Cancer Line | This compound | Cross-resistant | The study suggests a mechanism of resistance different from the classic multidrug resistance involving P-glycoprotein.[5] |
| Mitomycin C | Cross-resistant | ||
| Vincristine | Cross-resistant | ||
| Vinblastine | Cross-resistant | ||
| Actinomycin D | Cross-resistant | ||
| Daunorubicin | Cross-resistant |
Table 4: Cross-Resistance in Post-Chemotherapy Maxillary Sinus Carcinoma Cell Lines
Cell lines established from a maxillary sinus carcinoma after chemotherapy with cisplatin and 5-fluorouracil demonstrated acquired resistance to this compound, in addition to cisplatin, bleomycin, and colchicine. This indicates that treatment with certain chemotherapeutic regimens can induce a phenotype that is also resistant to this compound.[6]
| Cell Line | Drug | Resistance Status | Key Finding |
| Post-treatment Maxillary Carcinoma Lines | This compound | Resistant | Cell lines established after chemotherapy showed resistance to this compound.[6] |
| (KKM-B, -C, -D) | Cisplatin | Resistant | |
| Bleomycin | Resistant | ||
| Colchicine | Resistant |
Experimental Methodologies
The data presented above were primarily generated using established in-vitro techniques for assessing drug cytotoxicity and developing drug-resistant cell lines.
Establishment of Drug-Resistant Cell Lines
Resistant cell lines are typically developed through one of two main approaches:
-
Stepwise Exposure: Cancer cells are exposed to gradually increasing concentrations of the selective drug over a prolonged period. This method mimics the gradual development of resistance in a clinical setting.[3]
-
Continuous Exposure: Cells are continuously cultured in the presence of a fixed concentration of the drug.[1][4]
Cytotoxicity Assays
The sensitivity of cancer cell lines to various chemotherapeutic agents is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%. Common assays used for this purpose include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][4]
-
Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies. Cells are seeded at a low density, treated with the drug, and then allowed to grow for a period. The number of colonies is then counted to determine the surviving fraction of cells.[6]
Signaling Pathways and Resistance Mechanisms
A key mechanism implicated in the cross-resistance between this compound and other quinone-based chemotherapeutics is the alteration of reductive enzyme activity.
Role of DT-Diaphorase in this compound Activation and Resistance
This compound, like Mitomycin C, is a bioreductive agent, meaning it requires intracellular enzymatic reduction to become an active DNA-alkylating species. One of the primary enzymes responsible for this activation is DT-diaphorase (NAD(P)H:quinone oxidoreductase 1). A deficiency in DT-diaphorase activity can lead to reduced activation of the drug and, consequently, resistance. This mechanism has been shown to confer cross-resistance to both this compound and Mitomycin C in an FK317-resistant cell line.[3]
Caption: DT-Diaphorase mediated this compound activation and resistance pathway.
General Experimental Workflow for Cross-Resistance Studies
The process of identifying cross-resistance patterns involves a systematic workflow, from the development of resistant cell lines to the comparative analysis of drug sensitivity.
References
- 1. Establishment and Characterization of Non‐small Cell Lung Cancer Cell Lines Resistant to Mitomycin C under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Mechanisms of FK317, a New Class of Bioreductive Agent with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and characterization of non-small cell lung cancer cell lines resistant to mitomycin C under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitomycin C cross-resistance induced by adriamycin in human ovarian cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Appearance of drug-resistant tumor cells in a maxillary cancer patient undergoing chemotherapy and chemoradiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Carboquone in Cisplatin-Resistant Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Carboquone and other chemotherapeutic agents in the context of cisplatin-resistant cancer cell lines. Due to a lack of publicly available in vitro data for this compound in well-characterized cisplatin-resistant cell lines, this document focuses on presenting available data for common alternative drugs in the widely studied A2780 cisplatin-resistant ovarian cancer cell line model (A2780/CDDP or A2780cis). The mechanism of action of this compound is detailed to provide a theoretical basis for its potential efficacy.
Introduction to Cisplatin Resistance
Cisplatin is a cornerstone of chemotherapy for various solid tumors, including ovarian, testicular, and lung cancers. Its efficacy is often limited by the development of intrinsic or acquired resistance. The mechanisms of cisplatin resistance are multifactorial and include reduced drug accumulation, increased drug efflux, enhanced DNA repair, and alterations in apoptotic signaling pathways. Understanding these mechanisms is crucial for developing strategies to overcome resistance, including the evaluation of alternative chemotherapeutic agents.
This compound: An Overview
Comparative Efficacy Data in Cisplatin-Resistant Ovarian Cancer Cell Lines
To provide a framework for comparison, the following tables summarize the 50% inhibitory concentration (IC50) values for cisplatin and two alternative chemotherapeutic agents, doxorubicin and paclitaxel, in the parental cisplatin-sensitive ovarian cancer cell line A2780 and its cisplatin-resistant derivative, A2780/CDDP (or A2780cis). The Resistance Factor (RF) is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive parent line.
Table 1: Efficacy of Cisplatin in A2780 and A2780/cisplatin Cell Lines
| Compound | Cell Line | IC50 (µM) | Resistance Factor (RF) | Reference |
| Cisplatin | A2780 (sensitive) | 3.253 µg/mL (~10.8 µM) | - | [2] |
| Cisplatin | A2780cis (resistant) | 10.58 µg/mL (~35.2 µM) | 3.25 | [2] |
| Cisplatin | A2780 (sensitive) | 1.40 ± 0.11 | - | [3] |
| Cisplatin | A2780cisR (resistant) | 7.39 ± 1.27 | 5.3 | [3] |
Table 2: Efficacy of Alternative Chemotherapeutic Agents in Cisplatin-Resistant A2780 Cell Lines
| Compound | Cell Line | IC50 (µM) | Resistance Factor (RF) | Reference |
| Doxorubicin | A2780ADR (Doxorubicin-resistant, cross-resistant to cisplatin) | 0.38 | 9.5 (compared to A2780) | [4] |
| Paclitaxel | A2780 (sensitive) | 1.23 ± 0.10 | - | [5] |
| Paclitaxel | A2780/Taxol (Paclitaxel-resistant) | 35.85 ± 1.23 | 29.15 | [5] |
Table 3: this compound - Mechanistic Profile
| Compound | Mechanism of Action | Available Data in Cisplatin-Resistant Lines |
| This compound | Alkylating agent; forms DNA cross-links, leading to inhibition of DNA synthesis and apoptosis.[1] | Specific IC50 values and direct comparative efficacy data in well-characterized cisplatin-resistant cell lines such as A2780/CDDP are not available in the reviewed literature. |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. [An anticancer drug--carboquone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cajanol Sensitizes A2780/Taxol Cells to Paclitaxel by Inhibiting the PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Carboquone vs. Doxorubicin
In the landscape of cancer chemotherapy, the evaluation of a drug's therapeutic index—a measure of its relative safety and efficacy—is paramount for guiding clinical application and future drug development. This guide provides a detailed comparison of two such agents: Carboquone, an alkylating agent, and Doxorubicin, an anthracycline antibiotic. While extensive data is available for Doxorubicin, a comprehensive quantitative comparison is limited by the sparse public data on the specific toxicity and potency metrics for this compound.
Executive Summary
This guide synthesizes available preclinical and clinical data to evaluate the therapeutic indices of this compound and Doxorubicin. Doxorubicin is a well-characterized cytotoxic agent with a clearly defined mechanism of action and a narrow therapeutic window, primarily limited by dose-dependent cardiotoxicity. This compound, a lesser-documented alkylating agent, is reported to have excellent antitumor efficacy but is also associated with strong side effects. A direct quantitative comparison of their therapeutic indices is challenging due to the limited availability of specific LD50 (median lethal dose) and IC50 (half-maximal inhibitory concentration) values for this compound in publicly accessible literature.
Data Presentation: A Comparative Overview
| Parameter | This compound | Doxorubicin |
| Class | Alkylating Agent | Anthracycline Antibiotic |
| Mechanism of Action | Forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.[1] | Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and cell death. |
| LD50 (Median Lethal Dose) | Data not readily available in public sources. | Mouse: 4.6 mg/kg (intraperitoneal), 12.5 mg/kg (intravenous), 13.5 mg/kg (subcutaneous), 570 mg/kg (oral). Rat: 12.6 mg/kg (intravenous). |
| IC50 (Half-Maximal Inhibitory Concentration) | Data not readily available in public sources. | Varies widely depending on the cancer cell line. Examples include: MCF-7 (Breast): 0.04-2.5 µM, A549 (Lung): >20 µM, HepG2 (Liver): 0.16-1.3 µM, HCT116 (Colon): 0.05-0.3 µM. |
| Reported Efficacy | Described as having "excellent" antitumor efficacy.[1] A study on mouse mammary cancer showed complete regression at a dose of 2 mg/kg.[2] | Broad-spectrum activity against various solid tumors and hematological malignancies. |
| Major Toxicities | Described as having "considerably strong" side effects.[1] | Cardiotoxicity (dose-dependent), myelosuppression, mucositis, nausea, and vomiting. |
Mechanisms of Action and Signaling Pathways
This compound: As an alkylating agent, this compound's primary mode of action is the covalent modification of DNA. This leads to the formation of cross-links between DNA strands, which in turn inhibits DNA replication and transcription, ultimately triggering apoptosis.
References
A Meta-Analysis of Clinical Studies Involving Carboquone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboquone is an alkylating agent that has been investigated for its antineoplastic properties in various cancers. This guide provides a comparative meta-analysis of clinical studies involving this compound, offering a quantitative and qualitative assessment of its performance against other chemotherapy agents. The data presented is compiled from available clinical trial results to inform researchers and drug development professionals on its efficacy, safety profile, and mechanisms of action.
Mechanism of Action
This compound belongs to the class of alkylating agents, which exert their cytotoxic effects by forming covalent bonds with DNA. This process, known as alkylation, leads to DNA cross-linking and strand breaks, ultimately inhibiting DNA replication and transcription. This disruption of DNA integrity triggers cell cycle arrest and apoptosis, proving particularly effective against rapidly dividing cancer cells.[1][2][3][4][5]
The following diagram illustrates the generalized mechanism of action for alkylating agents like this compound.
Comparative Clinical Data
While a direct meta-analysis of this compound as a monotherapy is limited due to the prevalence of its use in combination regimens, this section presents available comparative data from clinical trials across different cancer types.
Advanced Liver Cancer
A randomized controlled study compared a this compound-containing regimen (MQ-F-OK) with the standard FAM (5-Fluorouracil, Adriamycin, Mitomycin C) therapy in patients with advanced liver cancer.
| Treatment Regimen | Number of Evaluable Patients | Partial Response | Response Rate |
| MQ-F-OK (Mitomycin C, This compound , 5-Fluorouracil, OK-432) | 17 | 3 | 17.6% |
| FAM (5-Fluorouracil, Adriamycin, Mitomycin C) | 16 | 2 | 12.5% |
| Data from a randomized controlled study on advanced liver cancer. |
The study concluded that there was no significant difference in response rates or survival prolongation between the two groups. Anemia was observed more frequently in the FAM group.
Gastric and Colorectal Cancer (Adjuvant Setting)
A controlled clinical trial investigated the effect of adjuvant immunochemotherapy with this compound (CQ) and Krestin (PSK), a protein-bound polysaccharide, in patients with curatively resected gastric and colorectal cancer.
| Cancer Type | Treatment Group | Outcome |
| Gastric Cancer (Stage III) | CQ + PSK | Statistically significant higher survival rate between 20 and 24 months post-surgery compared to CQ alone.[6] |
| Colorectal Cancer (Dukes C) | CQ + PSK | Statistically superior survival rate compared to the control group (no adjuvant treatment).[6] |
| Data from a controlled clinical trial on adjuvant immunochemotherapy.[6] |
Bladder Cancer
A study on combination chemotherapy for bladder cancer included this compound in a regimen with Adriamycin and 5-Fluorouracil (5-FU).
| Patient Group (n=23) | Complete Response (CR) + Partial Response (PR) |
| Superficial Tumors (n=12) | Higher response rate |
| Deep Tumors (n=11) | Lower response rate |
| Overall | 17.4% (Koyama-Saitoh criteria) |
| Overall | 39.1% (Karnofsky's criteria) |
| Data from a combination chemotherapy study in bladder cancer.[7] |
The study reported no severe adverse reactions.[7]
Experimental Protocols
Detailed experimental protocols from older clinical studies are often not fully available. However, based on the reviewed literature, the following outlines the methodologies for key cited experiments.
Combination Chemotherapy for Advanced Liver Cancer (MQ-F-OK vs. FAM)
-
Objective: To compare the efficacy and safety of MQ-F-OK therapy versus FAM therapy in patients with advanced primary or secondary liver cancer.
-
Study Design: A randomized controlled trial.
-
Patient Population: 40 patients with advanced liver cancer were enrolled and randomized into two groups.
-
Treatment Arms:
-
MQ-F-OK Group: Intra-arterial administration of Mitomycin C and this compound, combined with 5-Fluorouracil and OK-432.
-
FAM Group: Intra-arterial administration of Mitomycin C and Doxorubicin (Adriamycin), combined with 5-Fluorouracil.
-
-
Response Evaluation: Assessed according to the criteria of the Japan Society for Cancer Therapy.
Adjuvant Immunochemotherapy for Gastric and Colorectal Cancer
-
Objective: To evaluate the effect of adjuvant immunochemotherapy with this compound and Krestin (PSK) in patients with curatively resected gastric or colorectal cancer.
-
Study Design: A controlled clinical trial involving 22 institutions.
-
Patient Population: 168 patients with curatively resected stomach cancer and 111 with colorectal cancer.
-
Treatment Protocol:
-
Treatment Groups (Gastric Cancer):
-
Treatment Groups (Colorectal Cancer):
The following diagram provides a simplified workflow for a typical randomized controlled clinical trial comparing two treatment regimens.
Conclusion
References
- 1. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 2. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 3. droracle.ai [droracle.ai]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Clinical results of a randomized controlled trial on the effect of adjuvant immunochemotherapy using Esquinon and Krestin in patients with curatively resected gastric cancer. Cooperative Study Group of Cancer Immunochemotherapy, Tokai Gastrointestinal Oncology Group] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Combination chemotherapy with adriamycin, this compound and 5-Fu for bladder cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Carboquone: A Guide for Laboratory Professionals
Absence of specific chemical inactivation protocols for Carboquone necessitates adherence to general safety and disposal guidelines for cytotoxic and antineoplastic agents. In the handling and disposal of the anticancer drug this compound, laboratory professionals are advised to follow established procedures for hazardous pharmaceutical waste. This ensures the safety of personnel and the protection of the environment.
This compound, as a cytotoxic agent, requires careful management throughout its lifecycle in a research setting, from handling and storage to the final disposal of any waste generated. All materials that have come into contact with this compound, including unused or expired drugs, contaminated personal protective equipment (PPE), labware, and cleaning materials, must be treated as hazardous waste.
Waste Segregation: A Critical First Step
Proper segregation of this compound waste at the point of generation is crucial for safe and compliant disposal. The primary distinction is between "trace" and "bulk" chemotherapy waste.
-
Trace Chemotherapy Waste: This category includes items with minimal residual amounts of the drug, such as empty vials, syringes, IV bags, tubing, and contaminated PPE (gloves, gowns). To be considered "trace," a container must be "RCRA empty," meaning it holds no more than 3% of its original volume.[1][2]
-
Bulk Chemotherapy Waste: This includes materials that are heavily contaminated or contain more than a trace amount of the drug. Examples are partially used vials, syringes with more than a residual amount of the drug, and materials used to clean up spills.[1][2]
Disposal Containers and Labeling
The type of waste dictates the appropriate container for disposal.
| Waste Category | Container Type | Labeling |
| Trace Chemotherapy Waste (Non-Sharps) | Yellow, puncture-resistant bags or containers.[3][4] | "Chemotherapy Waste," "Trace Chemotherapy Waste," or "Incinerate Only".[3][5] |
| Trace Chemotherapy Waste (Sharps) | Yellow, puncture-resistant sharps containers.[3] | "Chemo Sharps".[3] |
| Bulk Chemotherapy Waste | Black, RCRA-compliant hazardous waste containers.[6] | "Hazardous Waste," with the specific chemical name (this compound).[6] |
Disposal Procedures
All this compound waste must be disposed of through a licensed hazardous waste management service. It is imperative that this waste is not mixed with regular trash or poured down the drain.[6][7] The primary method of disposal for chemotherapy waste is high-temperature incineration.[8][9]
For unused or expired this compound, it should be managed as bulk hazardous waste and disposed of through the institution's environmental health and safety (EHS) department.[6]
Spill Management
In the event of a this compound spill, immediate action is required to contain and clean the area. A chemotherapy spill kit should be readily available. Personnel involved in the cleanup must wear appropriate PPE, including double gloves, a gown, and eye protection. The spilled material should be absorbed with appropriate pads, and the area should be decontaminated. All materials used for cleanup are considered bulk chemotherapy waste.[10]
The following diagram outlines the general workflow for the disposal of this compound waste in a laboratory setting.
By adhering to these established guidelines for cytotoxic and antineoplastic waste, research professionals can ensure a safe laboratory environment and the proper management of this compound waste. Always consult your institution's specific safety data sheets (SDS) and protocols for detailed guidance.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 8. Chemotherapy Waste Management, Treatment, and Disposal [malsparo.com]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 10. uwyo.edu [uwyo.edu]
Essential Safety and Logistical Information for Handling Carboquone
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of Carboquone, a potent antineoplastic agent. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the environment. Since a specific Safety Data Sheet (SDS) with detailed quantitative data for this compound was not located, the following recommendations are based on established guidelines for handling hazardous drugs, particularly cytotoxic and alkylating agents.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to hazardous drugs like this compound.[1][2] All personnel involved in the handling of this compound must be trained in the proper donning and doffing of PPE.
Quantitative Data for PPE Selection:
Due to the absence of a specific SDS for this compound, the following table summarizes general recommendations for PPE when handling hazardous drugs. It is critical to consult your institution's safety plan and the specific PPE manufacturer's documentation for evidence of impermeability to hazardous drugs.[2]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[1][3] | Provides a robust barrier against skin contact. The outer glove should be changed immediately if contaminated.[4] |
| Gown | Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene or other laminate materials.[3] | Protects the body from contamination. Must be resistant to permeation by chemotherapy drugs.[1] |
| Eye Protection | Safety goggles and a full-face shield.[3][4] | Protects the eyes and face from splashes of the hazardous drug.[3][4] |
| Respiratory Protection | NIOSH-certified N95 respirator or higher.[1][3] | Required when there is a risk of generating aerosols or dust.[1] |
| Shoe Covers | Disposable, designated for hazardous drug handling areas. | Prevents the spread of contamination to other areas.[3] |
Operational and Disposal Plans
Handling and Preparation:
-
Designated Area: All handling and preparation of this compound must be conducted in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[1][5]
-
Aseptic Technique: Use aseptic techniques to minimize the generation of aerosols.
-
Spill Mat: Work on a disposable, plastic-backed absorbent pad to contain any minor spills.
-
Luer-Lock Fittings: Use syringes and IV sets with Luer-Lock fittings to prevent accidental disconnection.
-
Labeling: Clearly label all containers with "Hazardous Drug" and the name of the agent.[5]
Disposal Plan:
-
Waste Segregation: All materials that come into contact with this compound, including PPE, needles, syringes, vials, and contaminated cleaning materials, must be disposed of as hazardous waste.
-
Waste Containers: Use designated, leak-proof, and puncture-resistant hazardous waste containers. These containers should be clearly labeled as "Hazardous Drug Waste."
-
Sharps: All sharps must be placed in a designated chemotherapy sharps container.
-
Decontamination: Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
Emergency Procedures: Exposure and Spills
First Aid for Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Management Workflow:
The following diagram outlines the procedural steps for managing a this compound spill. All laboratories handling this compound must have a hazardous drug spill kit readily available.[5]
Caption: Workflow for the safe management of a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
